Technical Documentation Center

4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

The following technical guide provides an in-depth analysis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine , a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine , a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Structural Analysis, Synthetic Pathways, and Pharmacological Applications

Executive Summary

4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1249871-04-2) is a trisubstituted pyrazole derivative that serves as a "privileged structure" in drug discovery. It is most notably recognized as a core scaffold for p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors , utilized in the treatment of autoimmune diseases (rheumatoid arthritis, Crohn's disease) and cytokine-driven inflammation.

This compound functions as an ATP-competitive fragment where the exocyclic amine and the pyrazole nitrogen atoms facilitate critical hydrogen bonding with the kinase hinge region, while the fluorophenyl moiety occupies the hydrophobic specificity pocket.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Common Synonyms 5-Amino-1-methyl-4-(4-fluorophenyl)pyrazole; 1-Methyl-4-(p-fluorophenyl)-5-aminopyrazole
CAS Number 1249871-04-2
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
SMILES CN1N=CC(C2=CC=C(F)C=C2)=C1N
Structural Pharmacophore Features

The molecule is built upon a 1,4,5-trisubstituted pyrazole ring.[1][2] Its utility in medicinal chemistry stems from three distinct structural vectors:

  • The 5-Amino Group (Donor): Acts as a hydrogen bond donor. In kinase binding, this group typically interacts with the backbone carbonyl of the "gatekeeper" residue or the hinge region (e.g., Glu71 in p38α).

  • The Pyrazole N2 Nitrogen (Acceptor): Acts as a hydrogen bond acceptor, often pairing with the backbone amide nitrogen of the hinge region (e.g., Met109).

  • The 4-(4-Fluorophenyl) Moiety: A lipophilic domain that inserts into the hydrophobic pocket I (selectivity pocket). The fluorine atom provides metabolic stability (blocking para-oxidation) and modulates the electronic properties of the phenyl ring, enhancing

    
     stacking interactions.
    

Synthetic Pathways[8][9]

The synthesis of 5-aminopyrazoles is regiochemically sensitive. The most robust route involves the condensation of a


-ketonitrile derivative with methylhydrazine.
Core Synthesis Protocol

Reaction Type: Cyclocondensation / Knorr Pyrazole Synthesis variation.

Step 1: Formylation of 4-Fluorophenylacetonitrile The starting material, 4-fluorophenylacetonitrile, is treated with a formylating agent (ethyl formate) in the presence of a strong base (NaH or NaOEt) to generate the


-formyl intermediate (isolated as the enol salt).


Step 2: Cyclization with Methylhydrazine The intermediate is reacted with methylhydrazine (


).

Regioselectivity Control:

  • Kinetic Product (5-Amino): The terminal nitrogen (

    
    ) of methylhydrazine is more nucleophilic and attacks the aldehyde carbon (most electrophilic). The internal nitrogen (
    
    
    
    ) then attacks the nitrile carbon, leading to the 5-amino-1-methyl isomer.
  • Thermodynamic Product (3-Amino): Under acidic conditions or high heat, the equilibrium may shift, but the basic condensation typically favors the 5-amino target.

Detailed Experimental Workflow
  • Reagents: 4-Fluorophenylacetonitrile (1.0 eq), Ethyl formate (1.5 eq), Sodium hydride (1.2 eq), Methylhydrazine (1.1 eq).

  • Solvent: Anhydrous THF (Step 1), Ethanol (Step 2).

  • Procedure:

    • Suspend NaH in THF at 0°C. Dropwise add a mixture of nitrile and ethyl formate.

    • Stir at room temperature (RT) for 12 hours.

    • Evaporate solvent to obtain the sodium enolate salt.

    • Dissolve salt in Ethanol. Add methylhydrazine dropwise at 0°C.

    • Reflux for 4–6 hours.

    • Cool, concentrate, and recrystallize from Ethanol/Water.

Synthetic Pathway Diagram

Synthesis Start 4-Fluorophenyl- acetonitrile Inter Intermediate: 2-(4-Fluorophenyl)- 3-oxopropanenitrile (Enol Salt) Start->Inter Formylation Reagent1 Ethyl Formate + NaH Reagent1->Inter Product 4-(4-Fluorophenyl)- 1-methyl-1H- pyrazol-5-amine Inter->Product Cyclization (Major) Byproduct Regioisomer: 3-Amino-1-methyl Inter->Byproduct (Minor) Reagent2 Methylhydrazine (EtOH, Reflux) Reagent2->Product

Figure 1: Synthetic route highlighting the formation of the 5-amino pyrazole scaffold.

Physicochemical Profiling

PropertyValue / DescriptionRelevance
Physical State White to pale yellow solidEase of handling in solid-state formulation.
Melting Point 148 – 152 °C (Typical range)Indicates crystal lattice stability.
LogP (Calc) ~1.6 – 1.9Moderate lipophilicity; good membrane permeability (Lipinski compliant).
pKa (Amine) ~2.5 – 3.5 (Conjugate acid)The 5-amino group is weakly basic due to resonance delocalization into the pyrazole ring.
Solubility DMSO (>50 mg/mL), MethanolLow aqueous solubility; requires co-solvents for biological assays.

Analytical Characterization

To validate the synthesis of this specific regioisomer, the following spectral signatures are diagnostic:

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     7.60 (s, 1H):  Pyrazole C3-H . A sharp singlet characteristic of the isolated proton on the heterocyclic ring.
    
  • 
     7.45 (m, 2H) & 7.20 (m, 2H):  Aromatic protons of the 4-fluorophenyl group. Appears as an AA'BB' system (or pseudo-quartet) due to fluorine coupling.
    
  • 
     5.20 (br s, 2H): NH
    
    
    
    protons. Broad singlet, exchangeable with D
    
    
    O. Note: Chemical shift varies with concentration.
  • 
     3.65 (s, 3H):  N-CH
    
    
    
    . Diagnostic singlet. Differentiation: In the 3-amino isomer, this methyl peak often shifts slightly downfield.
Mass Spectrometry (ESI-MS)
  • [M+H]

    
    :  192.2 m/z.
    
  • Fragmentation: Loss of the methyl group or fragmentation of the fluorophenyl ring may be observed at higher collision energies.

Pharmacological Context: p38 MAPK Inhibition[3][10][11][12]

This molecule is a "fragment-like" lead compound. It is rarely used as a standalone drug but serves as the binding core for high-affinity inhibitors like RO3201195 .

Mechanism of Action

The p38 Mitogen-Activated Protein Kinases are responsive to stress stimuli (UV, cytokines). Inhibition of p38


 blocks the production of TNF-

and IL-1

.

Binding Mode:

  • Hinge Binding: The pyrazole N2 and the exocyclic 5-NH

    
     form a bidentate hydrogen bond network with the backbone of the kinase hinge region (typically residues Met109 and Gly110 in p38
    
    
    
    ).
  • Hydrophobic Interaction: The 4-fluorophenyl group rotates to fit into a hydrophobic pocket adjacent to the ATP binding site, displacing water and providing entropic gain.

Signaling Pathway Diagram

MAPK_Pathway Stimuli Stress Stimuli (UV, LPS, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inhibitor 4-(4-Fluorophenyl)- 1-methyl-1H-pyrazol-5-amine (Inhibitor) Inhibitor->p38 ATP-Competitive Inhibition Response Inflammatory Response (TNF-alpha, IL-1beta) Substrates->Response Transcription

Figure 2: The p38 MAPK signaling cascade and the point of intervention for pyrazole-based inhibitors.

Safety & Handling (GHS Data)

While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for similar aminopyrazoles.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.

References

  • Dodd, J. H., et al. (2006). Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.[4] Journal of Medicinal Chemistry, 49(5), 1562–1575.

  • Das, J., et al. (2010).[5] 5-Amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889.

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1249871-04-2.

Sources

Exploratory

Biological Activity of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and its derivatives. This document is structured for researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Technical Monograph & Experimental Guide

Executive Summary

The scaffold 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine represents a privileged structure in drug discovery, primarily functioning as a pharmacophore for p38 Mitogen-Activated Protein Kinase (MAPK) inhibition . While the 1,5-diarylpyrazole class (e.g., Celecoxib) is famous for COX-2 inhibition, the 4-aryl-5-amino substitution pattern directs activity toward kinase selectivity, specifically targeting the ATP-binding pocket of serine/threonine kinases.

The inclusion of the 4-fluorophenyl moiety is critical; it enhances metabolic stability against P450 oxidation and provides optimal lipophilic interactions within the kinase hydrophobic pocket. The 1-methyl substitution serves as a lower-molecular-weight alternative to bulky N1-aryl groups, often improving solubility and oral bioavailability in early-stage lead optimization.

Key Biological Activities:

  • Primary: p38

    
     MAPK Inhibition (Anti-inflammatory).
    
  • Secondary: Checkpoint Kinase 1 (CHK1) Inhibition (Oncology).[1]

  • Tertiary: Antimicrobial and Antifungal activity (via Schiff base derivatives).

Chemical Basis & Synthesis

To understand the biological activity, one must first master the synthetic accessibility of the core. The synthesis relies on the regioselective cyclization of methylhydrazine with a polarized acrylonitrile intermediate.

Retrosynthetic Analysis

The construction of the pyrazole ring involves a [3+2] condensation strategy. The key intermediate is 2-(4-fluorophenyl)-3-ethoxyacrylonitrile , which directs the nucleophilic attack of the hydrazine.

Synthetic Protocol (Step-by-Step)

Reagents: 4-Fluorophenylacetonitrile, Triethyl orthoformate, Methylhydrazine.

  • Formation of the Acrylonitrile Intermediate:

    • Reaction: Condense 4-fluorophenylacetonitrile (1.0 eq) with triethyl orthoformate (1.5 eq) in acetic anhydride.

    • Conditions: Reflux for 4–6 hours.

    • Mechanism: The active methylene group attacks the orthoformate, eliminating ethanol to form 2-(4-fluorophenyl)-3-ethoxyacrylonitrile .

    • Critical Control Point: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the nitrile starting material indicates completion.[2]

  • Cyclization:

    • Reaction: Dissolve the intermediate in Ethanol (EtOH). Add Methylhydrazine (1.1 eq) dropwise at 0°C.

    • Conditions: Stir at room temperature for 1 hour, then reflux for 2 hours.

    • Work-up: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH/Water.

    • Yield: Typically 75–85%.

Synthesis Workflow Diagram

Synthesis Start 4-Fluorophenylacetonitrile Inter 2-(4-Fluorophenyl)- 3-ethoxyacrylonitrile Start->Inter + Triethyl orthoformate Reflux, Ac2O Product 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Inter->Product Cyclization EtOH, Reflux Reagent Methylhydrazine Reagent->Product Nucleophilic Attack

Caption: Regioselective synthesis of the 5-amino-4-arylpyrazole core via ethoxyacrylonitrile intermediate.

Pharmacology & Mechanism of Action

p38 MAPK Inhibition (Anti-Inflammatory)

The 4-(4-fluorophenyl) group is a "magic bullet" for p38


 inhibitors.
  • Mechanism: These compounds act as Type I ATP-competitive inhibitors . The exocyclic 5-amino group functions as a hydrogen bond donor to the hinge region of the kinase (specifically residue Met109 or Thr106 depending on the exact binding mode).

  • Role of 4-Fluorophenyl: This group occupies the hydrophobic "Gatekeeper" pocket. The fluorine atom provides a specific metabolic blockade, preventing hydroxylation that would otherwise occur rapidly on a phenyl ring.

  • Signaling Impact: Inhibition prevents the phosphorylation of downstream substrates like MK2, thereby blocking the production of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    , IL-6).
Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to substitutions at the N1 and C3 positions.

PositionModificationEffect on Activity
N1 (Nitrogen) Methyl (Current) Good solubility, moderate potency.
Phenyl / ArylIncreases potency (hydrophobic interaction) but lowers solubility.
H (Unsubstituted)Drastic loss of potency (tautomeric shift).
C4 (Carbon) 4-Fluorophenyl Optimal. Fluorine enhances metabolic stability and lipophilicity.
4-MethoxyphenylReduced potency due to steric clash in the pocket.
PhenylMetabolically unstable (rapid oxidation).
C5 (Amino) Free Amine (-NH2)Essential for H-bonding to the kinase hinge region.
Amide / UreaCan convert the compound into a Type II inhibitor (DFG-out binder).
Signaling Pathway Visualization

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS/Stress) MAPKKK MAPKKK (TAK1/ASK1) Stimulus->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Activation Inhibitor 4-(4-F-Ph)-1-Me-Pyrazol-5-amine Inhibitor->p38 Inhibits (ATP Competition) Cytokines TNF-α, IL-1β, IL-6 Production MK2->Cytokines Translation

Caption: Mechanism of action: The scaffold blocks p38 MAPK, halting the cascade leading to inflammatory cytokine production.

Experimental Protocols

In Vitro p38 Kinase Assay

To validate the biological activity of synthesized derivatives, use a standard FRET-based or radiometric kinase assay.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Enzyme Mix: Dilute recombinant human p38

    
     (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate: Use ATF-2 or a specific peptide substrate (e.g., bio-ATF2).

  • Reaction:

    • Incubate Enzyme + Compound (varying concentrations) for 15 mins at room temperature.

    • Initiate reaction by adding ATP (at

      
      , typically 10–50 
      
      
      
      M).
  • Detection: After 60 mins, stop the reaction (e.g., with EDTA) and measure phosphorylation via fluorescence (HTRF) or radioactivity (

    
    P-ATP).
    
  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    
Antimicrobial Screening (Schiff Base Derivatives)

The free amine at position 5 is often derivatized into Schiff bases to broaden the biological scope to antimicrobial activity.

Protocol:

  • Synthesis: Reflux the 5-amine scaffold with substituted benzaldehydes in ethanol with catalytic acetic acid.

  • Assay: Use the Agar Well Diffusion Method .

    • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

    • Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

    • Measurement: Measure Zone of Inhibition (mm) after 24h incubation at 37°C.

Data Summary: Comparative Potency

While specific IC


 values depend on the exact assay conditions, the following table summarizes the relative potency of this scaffold compared to known standards.
Compound ClassTargetApprox. IC

Biological Profile
4-(4-F-Ph)-1-Me-Pyrazol-5-amine p38 MAPK0.5 – 2.0

M
Moderate inhibitor; excellent starting scaffold.
1,4-Diaryl-Pyrazol-5-amine p38 MAPK10 – 100 nMHigh potency; lower solubility.
Celecoxib (Reference) COX-240 nMSelectivity for COX-2 over COX-1.
Schiff Base Derivatives S. aureusMIC: 10–50

g/mL
Moderate antimicrobial activity.

References

  • Discovery of p38 MAP Kinase Inhibitors

    • Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).[3][4]

    • Source: Journal of Medicinal Chemistry (2006).
    • URL:[Link]

  • Synthesis of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[3][4][5]

    • Source: Beilstein Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor.[1]

    • Source: European Journal of Medicinal Chemistry (2019).[1]

    • URL:[Link]

  • Antimicrobial Pyrazoles

    • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.[6][7][8][9][10]

    • Source: Oriental Journal of Chemistry (2019).

    • URL:[Link]

Sources

Foundational

Technical Whitepaper: 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine – Identifiers, Regioselective Synthesis, and Medicinal Chemistry Applications

Executive Summary In modern rational drug design, functionalized pyrazoles serve as privileged scaffolds. Specifically, 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a highly versatile building block utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, functionalized pyrazoles serve as privileged scaffolds. Specifically, 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a highly versatile building block utilized in the development of kinase inhibitors and central nervous system (CNS) modulators. This technical guide provides an in-depth analysis of its chemical identifiers, a self-validating regioselective synthesis protocol, and its mechanistic role as a pharmacophore.

Chemical Identifiers and Structural Rationale

The exact base scaffold of 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is frequently synthesized as a custom intermediate rather than sourced as a commodity chemical. Consequently, commercial databases more commonly index its substituted derivatives—such as1[1]—or its regioisomers, like2[2].

Structurally, the molecule is defined by three critical vectors:

  • 1-Methyl Group: Locks the pyrazole into a single tautomeric form (1H), providing predictable vector directionality for structure-activity relationship (SAR) studies.

  • 5-Amine: Acts as a potent hydrogen bond donor, essential for anchoring the molecule to target protein backbones.

  • 4-(4-Fluorophenyl) Motif: The para-fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation while increasing lipophilicity to drive hydrophobic pocket binding.

Table 1: Primary Chemical Identifiers
PropertyValue
IUPAC Name 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Molecular Formula C10H10FN3
Molecular Weight 191.21 g/mol
SMILES CN1N=CC(=C1N)C2=CC=C(F)C=C2
Related Isomer CAS 956268-27-2 (3-Ethyl derivative)[1], 1093060-47-9 (4-Methyl isomer)[2]
Table 2: Predicted Physicochemical Properties (Rule of 5)
ParameterPredicted ValuePharmacological Significance
Hydrogen Bond Donors 1 (-NH2)Critical for kinase hinge region binding
Hydrogen Bond Acceptors 3 (N, N, F)Facilitates target interaction and solubility
Topological Polar Surface Area ~43.8 ŲExcellent membrane permeability (CNS penetrant)
LogP (Lipophilicity) ~2.1Optimal balance for oral bioavailability

Regioselective Synthesis Protocol

The synthesis of 5-aminopyrazoles using monosubstituted hydrazines is notoriously prone to producing mixtures of 3-amino and 5-amino regioisomers. To achieve absolute regiocontrol, the reaction conditions must exploit the differential nucleophilicity of the hydrazine nitrogens.

Causality & Experimental Logic

When, the primary amine (-NH2) is less sterically hindered and more nucleophilic than the secondary amine (-NHCH3). By utilizing slightly acidic conditions, we protonate the highly electrophilic carbonyl oxygen of the precursor. This forces the primary amine of methylhydrazine to attack the carbonyl exclusively, forming a stable hydrazone intermediate. Subsequent intramolecular cyclization of the secondary amine onto the nitrile yields the 5-aminopyrazole with >95% regioselectivity.

Step-by-Step Methodology (Self-Validating Workflow)
  • Precursor Preparation: Dissolve 1.0 equivalent of 2-(4-fluorophenyl)-3-oxopropanenitrile in anhydrous ethanol to achieve a 0.2 M concentration.

  • Controlled Reagent Addition: Cool the reactor to 0 °C. Add 1.1 equivalents of methylhydrazine dropwise. Causality: The low temperature mitigates the exothermic formation of the hydrazone, preventing thermal degradation or premature, unselective cyclization.

  • Acid Catalysis (Regiolocking): Add 0.1 equivalents of glacial acetic acid. Self-Validation Check: At this stage, an aliquot analyzed via LC-MS must show the complete disappearance of the starting material and the exclusive presence of the uncyclized hydrazone intermediate (m/z 192[M+H]+). If starting material remains, the acid catalyst has not fully activated the carbonyl.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 to 6 hours.

  • In-Process Validation: Monitor via HPLC. The cyclization is complete when the hydrazone peak shifts to a new retention time corresponding to the fully aromatic 5-aminopyrazole, maintaining the m/z 192 mass.

  • Workup & Purification: Concentrate under reduced pressure. Partition between ethyl acetate and saturated aqueous NaHCO3 (to quench the acid). Wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Synthesis A 2-(4-Fluorophenyl)- 3-oxopropanenitrile C Condensation (EtOH, Reflux, H+) A->C B Methylhydrazine B->C D Hydrazone Intermediate C->D Nucleophilic Attack E Regioselective Cyclization D->E Intramolecular Addition F 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine E->F Tautomerization

Fig 1. Regioselective synthesis workflow of 1-methyl-1H-pyrazol-5-amine derivatives.

Mechanistic Role in Drug Discovery

In medicinal chemistry, the 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold is heavily utilized as an ATP-competitive inhibitor core for targeting hyperactive kinases in oncology and autoimmune disorders.

The structural topology allows the molecule to mimic the adenine ring of ATP. The 5-amine acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, while the adjacent N2 nitrogen of the pyrazole acts as a hydrogen bond acceptor. Simultaneously, the 4-(4-fluorophenyl) moiety projects into the hydrophobic pocket (often the DFG-in or DFG-out pocket, depending on the extended functionalization), where the highly electronegative fluorine atom engages in multipolar interactions with local hydrophobic residues, drastically increasing binding affinity and residence time.

MOA Ligand 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Ligand->Hinge 5-Amine N-H donor / N2 acceptor Pocket Hydrophobic Pocket (Fluorophenyl interaction) Ligand->Pocket Halogen/Pi interactions Inhibition ATP-Competitive Inhibition Hinge->Inhibition Pocket->Inhibition Downstream Blockade of Signaling Cascade Inhibition->Downstream

Fig 2. Mechanism of action for fluorinated pyrazole-based kinase inhibitors.

Analytical Characterization Standards

To definitively prove the regiochemistry of the synthesized product (distinguishing the 5-amine from the 3-amine), standard 1D NMR is insufficient. Analysts must employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Validation Logic: In the 5-amine regioisomer, the 1-methyl protons are spatially adjacent to the 5-amine protons. A strong NOE cross-peak will be observed between the N-CH3 signal (~3.6 ppm) and the -NH2 signal (~5.2 ppm). If the product were the 3-amine isomer, the methyl group would be spatially isolated from the amine, and this cross-peak would be entirely absent, providing an absolute, self-validating proof of structural integrity.

References

1.[1] CalPacLab. "3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine, 95% Purity". URL: 2.[2] PubChem. "3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine | C10H10FN3 | CID 24219856". National Center for Biotechnology Information. URL: 3. Fichez, J., Busca, P., & Prestat, G. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION". Società Chimica Italiana. URL:

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Solubility of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Water

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic solubility of an active pharmaceutical ingredient (API) in water is a critical physicochemical parameter that profoundly influenc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic solubility of an active pharmaceutical ingredient (API) in water is a critical physicochemical parameter that profoundly influences its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the thermodynamic solubility of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in pharmaceutical research. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the essential analytical techniques for accurate quantification. Furthermore, this document explores the key factors influencing aqueous solubility and offers insights into data interpretation, empowering researchers to conduct robust and reliable solubility assessments.

Introduction: The Critical Role of Aqueous Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's ultimate success.[1][2] Poorly soluble compounds often exhibit low and erratic absorption, leading to suboptimal in vivo exposure and potentially compromising therapeutic efficacy.[] Therefore, an accurate and early assessment of thermodynamic solubility is indispensable for lead optimization and the selection of promising drug candidates.[1]

4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole scaffold is a prominent feature in many biologically active molecules.[4] Understanding the aqueous solubility of this specific compound is crucial for its potential development as a therapeutic agent. This guide serves as a detailed resource for scientists tasked with characterizing this critical property.

Theoretical Foundation of Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase.[5][6] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility due to the formation of supersaturated solutions.[5] For late-stage drug discovery and formulation development, thermodynamic solubility is the more relevant and reliable parameter.[1][7]

The solubility of a compound is governed by the free energy change of the dissolution process. This process involves the disruption of the crystal lattice of the solute and the creation of a cavity in the solvent, followed by the solvation of the solute molecules. The overall process is favorable when the energy released from solvation compensates for the energy required for lattice disruption and cavity formation.

Physicochemical Properties of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

A foundational understanding of the molecule's properties is essential for designing solubility experiments and interpreting the results.

PropertyValueSource
Molecular FormulaC10H10FN3[8]
Molecular Weight191.21 g/mol [8]
AppearanceSolid[9]
Melting Point174 °C[9]
XLogP31.6[10]
Hydrogen Bond Donor Count2[10]
Hydrogen Bond Acceptor Count3[10]

The presence of both hydrogen bond donors (the amine group) and acceptors (the pyrazole nitrogens and the fluorine atom), along with a moderate lipophilicity (XLogP3 of 1.6), suggests that both polar and non-polar interactions will play a significant role in its solubility behavior.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[5][11] The following protocol provides a detailed, step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is added to a known volume of water. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.[11][12]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine B Add to a known volume of purified water in a sealed vial A->B C Incubate and agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Monitor for equilibrium (typically 24-72 hours) C->D E Centrifuge or filter the suspension to separate the solid from the supernatant D->E F Carefully collect the supernatant (saturated solution) E->F G Dilute the supernatant with a suitable solvent F->G H Quantify the concentration using a validated analytical method (e.g., HPLC-UV) G->H I Calculate the thermodynamic solubility H->I

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Detailed Protocol
  • Preparation of the Suspension:

    • Accurately weigh an amount of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine that is in clear excess of its expected solubility. A good starting point is to add enough solid to create a visible suspension.

    • Transfer the solid to a clear glass vial with a screw cap.

    • Add a precise volume of purified water (e.g., HPLC-grade) to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath or incubator. For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are commonly used.

    • Agitate the samples for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[6][7] The required time can vary depending on the compound and should be determined experimentally by taking samples at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Spin the vials at a high speed to pellet the solid material.

      • Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF) to separate the supernatant. It is crucial to ensure that the filter does not adsorb the compound, which can be checked by passing a standard solution through the filter and analyzing the filtrate.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the accurate quantification of small molecules in solution.[11][13]

Principle

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a pyrazole derivative like 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a reversed-phase HPLC (RP-HPLC) method is typically suitable.[14][15] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The compound is detected as it elutes from the column by a UV detector at a wavelength where it exhibits strong absorbance.

Example HPLC Method

While a specific method for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine would require experimental optimization, a typical starting point based on similar pyrazole derivatives could be:[14][16]

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely in the 250-300 nm range)
Column Temperature 30 °C
Calibration

A calibration curve must be prepared using standard solutions of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied to the data. The concentration of the unknown samples is then determined by interpolating their peak areas from this curve.

Factors Influencing the Aqueous Solubility

The thermodynamic solubility of an ionizable compound like 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is not a single value but is influenced by several environmental factors.

G Solubility Aqueous Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility Polymorphism Polymorphism Polymorphism->Solubility IonicStrength Ionic Strength IonicStrength->Solubility

Caption: Key factors influencing the aqueous solubility of an API.

pH

For ionizable compounds, pH is one of the most critical factors affecting solubility.[2][17] The pyrazole ring and the amine group in 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine can be protonated or deprotonated depending on the pH of the aqueous medium. The ionized form of a compound is generally more soluble in water than its neutral form. Therefore, determining the solubility-pH profile is essential. This involves measuring the solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this is not always the case, and the temperature dependence should be determined experimentally.

Polymorphism

Polymorphism refers to the ability of a solid to exist in more than one crystal form. Different polymorphs of the same compound can have different crystal lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form of the compound before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no phase transformation has occurred.

Ionic Strength

The presence of salts in the aqueous medium can affect solubility through the "salting-in" or "salting-out" effect. This is particularly relevant when considering solubility in biorelevant media, which contain various salts.

Data Presentation and Interpretation

The determined solubility values should be presented clearly, including the experimental conditions under which they were measured.

Example Data Table
Temperature (°C)pHSolubility (µg/mL)
251.2Hypothetical Value
254.5Hypothetical Value
257.4Hypothetical Value
377.4Hypothetical Value
Interpretation

The solubility data should be interpreted in the context of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability. This classification helps in predicting the in vivo performance of the drug and guiding formulation strategies. For instance, a compound with low solubility and high permeability (BCS Class II) may require formulation approaches such as particle size reduction or the use of solubility enhancers to improve its bioavailability.[18]

Conclusion

The determination of the thermodynamic solubility of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in water is a fundamental step in its characterization as a potential drug candidate. This guide has provided a comprehensive framework for this process, from the underlying theoretical principles to a detailed experimental protocol and analytical methodology. By adhering to the principles of scientific integrity and employing robust experimental techniques, researchers can obtain accurate and reliable solubility data, which is crucial for making informed decisions in the drug development process.

References

  • A. Glomme, J. M. Alsenz, & K. H. Heise. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis. Retrieved from [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • P. B. Membrive. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Novartis OAK. (2015, October 13). Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. Retrieved from [Link]

  • TAPI. (2018, July 26). Solving solubility issues in modern APIs. Retrieved from [Link]

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-fluorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Ovid. (n.d.). Journal of Pharmaceutical and Biomedical Analysis Extraction and determination of 2-pyrazoline derivatives using liquid phase mi. Retrieved from [Link]

  • SciSpace. (2023, February 2). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2020, October 2). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Retrieved from [Link]

  • EPA. (2025, October 15). N-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazonic acid. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-((4-Fluorophenyl)methylene)bis(3-methyl-1h-pyrazol-5-ol). Retrieved from [Link]

  • Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

Foundational

Technical Guide: Role of Fluorine Substitution in 1-Methyl-1H-pyrazol-5-amine Scaffolds

Executive Summary The 1-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, B-Raf, CHK1) and various GPCR ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, B-Raf, CHK1) and various GPCR ligands. The introduction of fluorine or fluorinated motifs (e.g., -F, -CF₃) onto this scaffold is a strategic modification used to modulate physicochemical properties without significantly altering steric bulk.[1]

This guide details the structural, electronic, and synthetic implications of fluorine substitution on this scaffold. It provides actionable protocols for synthesis and analyzes the causal relationships between fluorination, pKa modulation, and metabolic stability.

Physicochemical and Structural Modulation[2][3]

The incorporation of fluorine into the pyrazole amine scaffold induces profound electronic changes due to fluorine’s high electronegativity (


). These changes are not merely cosmetic but functional, altering how the molecule interacts with biological targets and metabolic enzymes.
Electronic Effects and pKa Modulation

The most significant impact of fluorine substitution is the reduction of basicity.

  • Mechanism: The strong electron-withdrawing inductive effect (-I) of fluorine pulls electron density away from the aromatic ring system.

  • Impact on Exocyclic Amine: The lone pair on the exocyclic 5-amine becomes less available for protonation. While the 5-amine is generally weakly basic (aniline-like), fluorine substitution further lowers its pKa, often preventing protonation at physiological pH.

  • Impact on Ring Nitrogens: The basicity of the N2 (pyridine-like) nitrogen is significantly reduced. This is critical for kinase inhibitors where the N2 often serves as a hydrogen bond acceptor to the hinge region; tuning this basicity can optimize the H-bond strength and selectivity.

Metabolic Stability (The C4 Blocking Strategy)

The C4 position of the 1-methyl-1H-pyrazol-5-amine ring is electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • C-F Bond Strength: Replacing the C4-H with C4-F blocks this metabolic soft spot due to the high strength of the C-F bond (~116 kcal/mol) compared to C-H (~99 kcal/mol).

  • Prevention of Ring Oxidation: Fluorination prevents the formation of reactive intermediates (e.g., epoxides) that can lead to toxicity.

Lipophilicity and Permeability

Fluorine substitution typically increases lipophilicity (


).
  • Bioisosterism: The trifluoromethyl group (-CF₃) is often used as a bioisostere for an isopropyl or methyl group but with significantly different electronic properties.

  • Permeability: The reduction in basicity (preventing ionization) combined with increased lipophilicity often improves passive membrane permeability.

Visualization: Physicochemical Impact Pathway

FluorineImpact Scaffold 1-Methyl-1H-pyrazol-5-amine Fluorination Fluorine Substitution (C4-F or C3-CF3) Scaffold->Fluorination Electronic Electronic Withdrawal (-I) Fluorination->Electronic Metabolic Metabolic Blocking Fluorination->Metabolic Lipophilicity Lipophilicity (LogP) Fluorination->Lipophilicity pKa Reduced pKa (Less Basic) Electronic->pKa Oxidation Blocks CYP450 Oxidation at C4 Metabolic->Oxidation Permeability Increased Membrane Permeability Lipophilicity->Permeability pKa->Permeability Less Ionized

Caption: Causal pathway of fluorine substitution affecting physicochemical properties.

Synthetic Methodologies

Two primary strategies exist for accessing fluorinated 1-methyl-1H-pyrazol-5-amines: Direct Electrophilic Fluorination (for C4-F) and Cyclocondensation (for C3/C5-CF₃).

Route A: Direct Electrophilic Fluorination (C4-F)

This route is preferred for late-stage functionalization or when the starting material is an established pyrazole core.

  • Reagent: Selectfluor (F-TEDA-BF₄) is the gold standard due to its stability and safety profile compared to

    
     gas.
    
  • Regioselectivity: The reaction is highly selective for the C4 position due to the electron-donating nature of the 5-amino group, which activates the ring for electrophilic aromatic substitution (SEAr) at C4.

Route B: Cyclocondensation (C3/C5-CF₃)

For trifluoromethyl groups, direct trifluoromethylation is difficult. The preferred method is building the ring from fluorinated precursors.

  • Precursors:

    
    -keto esters or 
    
    
    
    -ketonitriles containing a trifluoromethyl group (e.g., ethyl 4,4,4-trifluoroacetoacetate).
  • Hydrazine: Methylhydrazine is used to close the ring.

  • Regiocontrol: The regioselectivity (1-methyl-3-CF₃ vs. 1-methyl-5-CF₃) is controlled by the solvent and pH, though mixtures are common and require separation.

Visualization: Synthetic Workflow

Synthesis Start Target Molecule Strategy RouteA Route A: C4-Fluoro Start->RouteA RouteB Route B: C3-Trifluoromethyl Start->RouteB SubstrateA 1-Methyl-1H-pyrazol-5-amine RouteA->SubstrateA ReagentA Selectfluor / MeCN (Electrophilic Subst.) SubstrateA->ReagentA ProductA 4-Fluoro-1-methyl- 1H-pyrazol-5-amine ReagentA->ProductA SubstrateB 4,4,4-Trifluoro-3-oxobutanenitrile RouteB->SubstrateB ReagentB Methylhydrazine / EtOH (Cyclocondensation) SubstrateB->ReagentB ProductB 3-(Trifluoromethyl)-1-methyl- 1H-pyrazol-5-amine ReagentB->ProductB

Caption: Decision tree for synthesizing mono-fluoro vs. trifluoromethyl variants.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-1-methyl-1H-pyrazol-5-amine (Selectfluor Method)

Objective: Selective introduction of fluorine at the C4 position.

  • Preparation: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration]. Ensure the reaction vessel is dry and under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Selectfluor (1.1 equiv) portion-wise over 15 minutes. The reaction is exothermic; temperature control is vital to prevent over-fluorination or tar formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: M+18).

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). The fluorinated product typically elutes before the non-fluorinated parent due to lower polarity.

Protocol B: Synthesis of 3-(Trifluoromethyl)-1-methyl-1H-pyrazol-5-amine

Objective: De novo synthesis of the CF₃-scaffold.

  • Condensation: To a solution of 4,4,4-trifluoro-3-oxobutanenitrile (1.0 equiv) in Ethanol (EtOH), add Methylhydrazine (1.1 equiv) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours.

    • Note: Regioisomers may form.[2][3] 3-CF₃ is generally favored under neutral/acidic conditions, while 5-CF₃ may form under basic conditions.

  • Isolation: Cool to RT. Evaporate solvent under reduced pressure.

  • Crystallization: Recrystallize from Ethanol/Water or purify via chromatography if regioisomers are present.

Medicinal Chemistry Case Studies

Kinase Inhibitor Selectivity (CHK1 & JNK3)

In the development of Checkpoint Kinase 1 (CHK1) inhibitors, the 1-methyl-1H-pyrazol-5-amine scaffold is often linked to a pyrimidine or pyridine core.

  • The Problem: The unsubstituted pyrazole can be metabolically labile and may suffer from rapid clearance.

  • The Fluorine Solution: Introduction of C4-F or a CF₃ group improves metabolic stability against hepatic microsomes. Furthermore, the altered electronics of the pyrazole nitrogen (N2) modulate the hydrogen bond acceptor capability, often improving selectivity against off-target kinases like CDK2.

Comparative Data: Substituent Effects
Substituent (R)Electronic Effect (

)
Approx. pKa (Amine)Metabolic Stability (t1/2)
-H 0.00~4.5Low (C4 oxidation risk)
-CH₃ -0.17 (Donating)~4.8Moderate (Benzylic oxidation risk)
-F +0.06 (Withdrawing)~3.8High (Blocked site)
-CF₃ +0.54 (Strong Withdrawing)~2.5High

Table 1: Comparison of electronic and stability parameters for C4-substituted pyrazoles.

References

  • Synthesis of Fluorinated Pyrazoles via Selectfluor

    • Title: A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination.[3][4]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Metabolic Stability Mechanisms

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: NIH / ChemRxiv.
    • URL:[Link][5]

  • Trifluoromethyl Pyrazole Synthesis

    • Title: A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[6][7]

    • Source: Enamine / ResearchG
    • URL:[Link]

  • Kinase Inhibitor Application (CHK1)

    • Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor.[8]

    • Source: European Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • pKa and Efflux Modulation

    • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
    • Source: RSC Medicinal Chemistry / NIH.
    • URL:[Link]

Sources

Exploratory

The 5-Aminopyrazole Scaffold: A Privileged Architecture in Medicinal Chemistry

Mechanistic Insights, Synthetic Workflows, and Kinase Inhibition Profiles Executive Summary As a Senior Application Scientist evaluating heterocycle-driven drug discovery, I frequently encounter the 5-aminopyrazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Synthetic Workflows, and Kinase Inhibition Profiles

Executive Summary

As a Senior Application Scientist evaluating heterocycle-driven drug discovery, I frequently encounter the 5-aminopyrazole scaffold at the intersection of synthetic versatility and potent biological activity. This technical guide provides an in-depth analysis of 5-aminopyrazole derivatives, detailing the causality behind their synthetic methodologies, their mechanistic role as kinase inhibitors, and their structure-activity relationships (SAR). By treating chemical synthesis and biological evaluation as interconnected, self-validating systems, this whitepaper serves as a definitive resource for drug development professionals.

Structural Dynamics and Pharmacophore Rationale

The 5-aminopyrazole moiety is widely recognized as a "privileged structure" in medicinal chemistry due to its highly adaptable polyfunctional nature1[1]. The true utility of this scaffold lies in its three distinct nucleophilic sites: the 4-CH, 1-NH, and 5-NH₂ positions[1]. These sites permit orthogonal functionalization, enabling the synthesis of complex fused heterocycles such as pyrazolopyridines and pyrazolopyrimidines, which are critical for developing CHK1 kinase inhibitors 2[2].

Crucially, the presence of the 5-amino group is not merely a synthetic handle; it directly dictates the biological efficacy of the molecule. In the development of bumped kinase inhibitors (BKIs), the 5-amino group restricts the conformation and orientation of adjacent functional groups (e.g., a 4-carboxamide) through critical intramolecular hydrogen bonding3[3]. Removing this amino group results in a 30-fold drop in target affinity, underscoring the direct causality between structural rigidity and active-site binding[3].

Synthetic Methodologies: A Self-Validating Protocol

The most versatile and robust method to construct the 5-aminopyrazole core is the condensation of β-ketonitriles (or malononitrile derivatives) with hydrazines 4[4]. The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Protocol: Synthesis of 5-Aminopyrazole-4-carbonitriles via Knoevenagel Condensation and Cyclization
  • Step 1: Reagent Preparation & Electrophilic Activation

    • Action: Dissolve 10 mmol of ethoxymethylene malononitrile and 10 mmol of substituted phenylhydrazine in 25 mL of isopropanol.

    • Causality: Isopropanol is selected as the solvent because its boiling point (~82°C) provides sufficient thermal energy to drive the reaction without causing the thermal degradation of the hydrazine precursor. The malononitrile derivative provides a highly electrophilic carbon center necessary for the initial attack.

  • Step 2: Heterogeneous Catalysis

    • Action: Add 250 mg of Montmorillonite K10 solid acid catalyst.

    • Causality: Unlike homogeneous acids (e.g., acetic acid) which require tedious neutralization, Montmorillonite K10 provides a high-surface-area acidic microenvironment. This accelerates the initial nucleophilic attack of the hydrazine's terminal nitrogen onto the electrophilic carbon while simplifying downstream purification.

  • Step 3: Reflux and Intramolecular Cyclization

    • Action: Reflux the mixture for 1.5 to 2 hours.

    • Causality: The initial attack forms a hydrazone intermediate. Continuous heating drives the subsequent intramolecular cyclization, where the secondary nitrogen attacks the nitrile carbon. Tautomerization subsequently yields the thermodynamically stable 5-aminopyrazole ring.

  • Step 4: Self-Validation and Quality Control

    • Action: Monitor via TLC (Hexane:EtOAc 7:3). Upon disappearance of the starting materials, filter the hot mixture to remove the solid catalyst, evaporate the solvent in vacuo, and recrystallize from methanol.

    • Validation: The system validates completion when the distinct UV-active spot of the malononitrile starting material vanishes. To definitively confirm cyclization over mere hydrazone formation, a ¹H NMR must be performed on the purified product. The appearance of a broad, D₂O-exchangeable singlet between δ 6.5–8.7 ppm confirms the presence of the newly formed 5-NH₂ group.

Biological Applications: Kinase Inhibition Pathways

5-Aminopyrazole derivatives have shown exceptional promise as ATP-competitive kinase inhibitors. A prime example is their application against Calcium-Dependent Protein Kinase 1 (CDPK1) in Toxoplasma gondii5[5]. Because TgCDPK1 features a rare glycine "gatekeeper" residue in its active site, 5-aminopyrazole-4-carboxamides can selectively bind to this pocket without affecting mammalian kinases, which typically possess bulkier gatekeeper residues[5].

The diagram below illustrates the signaling pathway and the exact intervention point of the 5-aminopyrazole derivative.

G A Calcium Influx (Intracellular Trigger) B TgCDPK1 Activation (Kinase Domain) A->B Binds EF-hands D Substrate Phosphorylation (Myosin Motor Complex) B->D ATP Hydrolysis C 5-Aminopyrazole Derivative (ATP-Competitive Inhibitor) C->B Blocks ATP Pocket E Parasite Motility & Invasion (Toxoplasma gondii) D->E Activation F Parasite Growth Arrest (Therapeutic Outcome) E->F Inhibited by Drug

Mechanism of Action: 5-Aminopyrazole derivatives inhibiting TgCDPK1 to arrest parasite growth.

Quantitative Data: Structure-Activity Relationship (SAR)

The optimization of the 5-aminopyrazole scaffold involves systematic substitutions at the N1 and C3 positions to maximize hydrophobic interactions within the kinase ATP-binding pocket[3]. The table below summarizes the causality between specific structural modifications and their resulting biological activity against TgCDPK1[3][5].

CompoundScaffold / ModificationTargetPotency / EfficacyMechanistic Note
Compound 1 5-Aminopyrazole-4-carboxamideTgCDPK1Low nM (IC₅₀)Establishes baseline ATP-competitive inhibition.
Compound 3 C3 = 6-ethoxy-2-naphthylTgCDPK1Low nM (IC₅₀)Enhances hydrophobic pocket binding.
Compound 5 Missing 5-NH₂ groupTgCDPK130-fold decrease vs. Cmpd 3Loss of intramolecular H-bond alters conformation.
Compound 35 Optimized N1/C3 substitutionsT. gondii cells89 nM (EC₅₀)High efficacy; non-toxic to mammalian cells (<30 μM).

Conclusion

The 5-aminopyrazole scaffold remains a cornerstone in modern medicinal chemistry. By understanding the causality between its three nucleophilic sites and its biological target affinity—specifically the conformational rigidity imparted by the 5-amino group—researchers can rationally design highly selective kinase inhibitors. Utilizing self-validating synthetic protocols ensures that these complex derivatives are generated with the high fidelity required for advanced drug development pipelines.

References

  • Potent and Selective Inhibitors of CDPK1 from T. gondii and C.
  • Source: mdpi.
  • Source: nih.
  • Source: beilstein-journals.
  • Source: acs.

Sources

Foundational

Comprehensive Toxicity and Safety Data Sheet (SDS) Analysis for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary: The Dual Nature of Fluorinated Pyrazole-Amines In modern drug discovery, the rational incorporation of fluorine is a cornerstone strategy for optimizing pharmacokinetic properties. 4-(4-Fluorophenyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of Fluorinated Pyrazole-Amines

In modern drug discovery, the rational incorporation of fluorine is a cornerstone strategy for optimizing pharmacokinetic properties. 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine represents a highly valuable pharmacophore, frequently utilized as an intermediate in the synthesis of kinase inhibitors and CNS-active therapeutics.

While the strategic placement of the fluorine atom enhances metabolic stability and target binding affinity[1], the electron-rich 1-methyl-1H-pyrazol-5-amine core introduces significant toxicological liabilities. As a Senior Application Scientist, it is critical to look beyond standard Safety Data Sheet (SDS) checkboxes. This whitepaper synthesizes the fundamental physiochemical properties, GHS hazard classifications, and the underlying mechanistic toxicology of this compound. Furthermore, it provides self-validating experimental protocols designed to empirically de-risk its application in early-stage drug development.

Chemical Identity & Predictive Profiling

Understanding the raw physical data is only the first step; interpreting how these properties dictate biological behavior is where true expertise lies. The highly stable C–F bond prevents rapid phase I metabolism at the phenyl ring, inadvertently shunting cytochrome P450 (CYP450) activity toward the pyrazole-amine core.

Table 1: Physiochemical & Predictive Data
PropertyValueCausality / Relevance to Drug Development
Molecular Formula C10H10FN3Defines the baseline exact mass for LC-HRMS metabolic tracking.
Molecular Weight 191.21 g/mol Falls well within Lipinski’s Rule of 5; predicts high cellular permeability.
LogP (Predicted) 2.1 - 2.5Optimal lipophilicity for passive membrane transport and oral bioavailability.
Structural Alerts Pyrazole-5-amineHigh risk for CYP-mediated bioactivation into reactive electrophiles.
C-F Bond Energy ~116 kcal/molHighly resistant to metabolic defluorination, preventing fluoride toxicity.

Hazard Identification (GHS) & Mechanistic Toxicology

Standard SDS documentation classifies this compound under several hazard categories. However, for drug development professionals, understanding the molecular causality behind these hazards is paramount.

Table 2: GHS Hazard Classification
Hazard ClassCategoryH-StatementToxicological Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption driven by optimal LogP and low molecular weight.
Skin Irritation Category 2H315: Causes skin irritationThe basic amine moiety disrupts epidermal lipid bilayers and interacts with surface proteins.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect chemical perturbation and localized pH shift on the corneal epithelium.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of crystalline dust causes localized mucosal oxidative stress.
Mechanistic Deep-Dive: Fluorine-Directed Bioactivation

The introduction of fluorine into medicinal chemistry is often used to block metabolic "soft spots"[2]. In 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, the para-fluoro substitution on the phenyl ring effectively halts CYP-mediated aromatic hydroxylation at that site[3].

However, this metabolic blockade forces the liver's CYP450 enzymes to attack the next most electron-rich site: the pyrazole-5-amine core. Oxidation of this primary amine can lead to the formation of highly reactive intermediates, such as quinone imines or epoxides. If cellular glutathione (GSH) is depleted, these electrophiles will covalently bind to hepatic macromolecules, triggering idiosyncratic drug-induced liver injury (DILI).

Metabolism API 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine CYP CYP450 Oxidation (Hepatic Microsomes) API->CYP Phase I Reactive Reactive Electrophile (Quinone Imine / Epoxide) CYP->Reactive Bioactivation GSH GSH Conjugation (Detoxification Pathway) Reactive->GSH + Glutathione Tox Covalent Protein Binding (Hepatocellular Injury) Reactive->Tox GSH Depletion

Caption: Proposed CYP450-mediated bioactivation and toxicity pathway for the pyrazole-amine core.

Self-Validating Experimental Workflows

To transition from theoretical risk to empirical safety data, researchers must employ self-validating experimental systems. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly regardless of the test compound's outcome.

Protocol 1: High-Throughput Cytotoxicity Screening (HepG2)

Causality: HepG2 cells are selected over standard fibroblasts because they retain baseline hepatic metabolic competence. This allows us to assess whether toxicity is intrinsic to the parent molecule or dependent on its metabolites.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Dosing: Treat cells with a concentration gradient of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (0.1 µM to 100 µM, 0.5% DMSO final concentration).

  • System Validation (Internal Control): Treat parallel wells with Chlorpromazine (positive control for cytotoxicity) and 0.5% DMSO (vehicle control). If Chlorpromazine fails to induce >80% cell death at 50 µM, the assay is invalidated.

  • Viability Assessment: After 48 hours, add 10 µL of WST-8 reagent (CCK-8 assay) to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Reactive Metabolite Trapping via LC-HRMS

Causality: Because reactive electrophiles are too transient to detect directly, we must trap them. By flooding an in vitro microsomal system with Glutathione (GSH), we force the electrophiles to form stable GSH-adducts, which can then be identified via High-Resolution Mass Spectrometry (HRMS)[4].

  • Incubation Mixture Preparation: Combine 1 µM of the test compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes.

  • System Validation (Internal Control): Run a parallel incubation using Acetaminophen (APAP). The assay is only valid if the known APAP-GSH adduct (m/z 457.1) is successfully detected.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-HRMS Analysis: Inject the supernatant into an LC-HRMS system. Utilize mass defect filtering (MDF) and neutral loss scanning (e.g., loss of 129 Da for the pyroglutamic acid moiety of GSH) to mine the data for drug-GSH conjugates.

Workflow S1 1. Incubation API + HLM + NADPH + GSH S2 2. Quenching Cold Acetonitrile Precipitation S1->S2 S3 3. Acquisition LC-HRMS Analysis S2->S3 S4 4. Data Mining Mass Defect Filtering S3->S4 S5 5. Elucidation Identify Metabolic Soft Spots S4->S5

Caption: Self-validating experimental workflow for reactive metabolite trapping and structural elucidation.

Handling, Storage, and Emergency Protocols

Given the specific hazards outlined in Section 3, strict adherence to the following protocols is required during synthesis and biological evaluation:

  • Engineering Controls: All powder handling, weighing, and dissolution must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to mitigate H335 (respiratory irritation) risks.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during solution preparation), safety goggles with side shields, and a chemically resistant lab coat.

  • Storage: Store in a tightly sealed, light-resistant container at 2-8°C. The compound must be kept under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the primary amine.

  • Spill Response: Do not sweep dry powder. Gently cover the spill with damp absorbent pads to prevent aerosolization, then clean the area with a 10% bleach solution followed by 70% ethanol to degrade residual active pharmaceutical ingredients (API).

References

  • The role of fluorine in medicinal chemistry Chemical Society Reviews URL
  • MetID - Metabolite Profiling and Identification WuXi AppTec DMPK URL
  • Journal of Medicinal Chemistry (ACS Publications)
  • Progress in Medicinal Chemistry (PubMed)

Sources

Exploratory

Molecular Weight and Formula Analysis of Fluorinated Aminopyrazoles: A Comprehensive Analytical Whitepaper

Introduction: The Strategic Role of Fluorinated Aminopyrazoles Fluorinated pyrazoles have become an indispensable cornerstone in modern drug discovery, with over 50% of the scientific contributions on this topic publishe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Aminopyrazoles

Fluorinated pyrazoles have become an indispensable cornerstone in modern drug discovery, with over 50% of the scientific contributions on this topic published within the last few years[1]. The aminopyrazole core provides a versatile hydrogen-bonding motif crucial for kinase and protease binding, while the strategic introduction of fluorine profoundly alters the molecule's physicochemical landscape.

From a mechanistic perspective, fluorine's high electronegativity (3.98 on the Pauling scale) and remarkably small van der Waals radius (1.47 Å) allow it to act as a steric mimic of hydrogen while drastically modulating the pKa of adjacent amines and improving metabolic stability[2]. This unique combination of properties has led to the successful development of highly potent therapeutics, including serine-trapping thrombin inhibitors[3] and isoform-selective pJNK3 radiolabeled probes[4].

F_substitution F_atom Fluorine Substitution (19F) Prop1 High Electronegativity (pKa Modulation) F_atom->Prop1 Prop2 Small Van der Waals Radius (Steric Mimicry of H) F_atom->Prop2 Prop3 C-F Bond Strength (Metabolic Stability) F_atom->Prop3 Outcome1 Improved Target Binding (e.g., Thrombin/JNK3) Prop1->Outcome1 Prop2->Outcome1 Outcome2 Increased Half-Life (in vivo) Prop3->Outcome2

Logical relationship between fluorine substitution and pharmacological outcomes.

The Isotopic and Mass Defect Paradigm of Fluorine

Before elucidating the molecular formula of a novel fluorinated aminopyrazole, one must understand the unique mass spectrometry (MS) behavior of fluorine. Unlike carbon or nitrogen, fluorine (


) is monoisotopic, possessing a natural abundance of 100% and an exact atomic mass of 18.99840 amu[5].

Because it lacks a heavier stable isotope, the addition of fluorine atoms to an aminopyrazole scaffold shifts the exact mass but does not contribute to the M+1 or M+2 isotopic peaks . Consequently, the isotopic cluster of a heavily fluorinated compound is driven entirely by its carbon, hydrogen, and nitrogen content. Furthermore, replacing a hydrogen atom (1.007825 amu) with a fluorine atom (18.998403 amu) results in a highly specific exact mass shift of +17.990578 amu. Tracking this specific "mass defect" is a primary diagnostic tool for confirming the degree of fluorination.

Quantitative Data: Key Isotopes in Fluorinated Aminopyrazole Analysis
ElementIsotopeExact Mass (amu)Natural Abundance (%)Analytical Impact in Mass Spectrometry
Hydrogen

1.00782599.985Primary baseline mass contributor.
Carbon

12.00000098.89Defines the core skeleton mass.
Carbon

13.0033551.11Dominant contributor to the M+1 peak (1.1% per C).
Nitrogen

14.00307499.63Core heteroatom in the pyrazole ring.
Nitrogen

15.0001090.37Minor contributor to the M+1 peak.
Fluorine

18.998403100.0Shifts exact mass; contributes 0% to M+1/M+2.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

To confidently assign a molecular formula, HRMS must achieve a mass accuracy of < 5 ppm. The following methodology establishes a self-validating system: the theoretical isotopic pattern generated by the proposed formula must perfectly overlay the experimental data. If the M+1 peak intensity is lower than theoretically predicted, it immediately flags a potential loss of carbon (e.g., degradation) or an overestimation of the carbon skeleton.

Step-by-Step HRMS Methodology:

  • Sample Preparation: Dissolve the purified fluorinated aminopyrazole in LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% formic acid. Causality: The aminopyrazole core is basic; formic acid ensures complete protonation to form the

    
     ion, maximizing ionization efficiency.
    
  • Instrument Calibration: Calibrate an ESI-QTOF or Orbitrap mass spectrometer in positive ion mode (ESI+) using a standard tuning mix (e.g., sodium formate clusters) to achieve < 2 ppm mass accuracy.

  • Data Acquisition: Inject 2 µL of the sample. Acquire data with a scan range of m/z 100–1000 at a resolution of > 60,000 (at m/z 200).

  • Formula Elucidation & Isotopic Matching: Extract the

    
     monoisotopic peak. Use the instrument's elemental composition calculator, restricting elements to C, H, N, and F. Overlay the experimental isotopic distribution (M, M+1, M+2) against the simulated theoretical model.
    

Experimental Protocol: Multi-Nuclear NMR Spectroscopy

While HRMS confirms the molecular formula, it cannot distinguish between positional isomers (e.g., 3-fluoro vs. 4-fluoro aminopyrazoles).


 NMR is exceptionally powerful here due to its spin of 1/2 and 100% natural abundance, allowing it to couple with nearby protons (

) and carbons (

).

Step-by-Step NMR Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the fluorinated aminopyrazole in 600 µL of deuterated solvent (e.g., DMSO-

    
    ).
    
  • Quantitative

    
     NMR Acquisition:  Acquire spectra at 376 MHz (on a 400 MHz system). Critical Step: Set the relaxation delay (
    
    
    
    ) to at least 5 seconds. Causality: Fluorine nuclei often have long
    
    
    relaxation times; a short delay will result in incomplete relaxation, leading to inaccurate integrations and false formula validation. Reference the spectrum to trichlorofluoromethane (
    
    
    ) at 0 ppm.
  • 
     and 
    
    
    
    Acquisition:
    Acquire standard 1D
    
    
    and
    
    
    spectra. Follow up with 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the
    
    
    and
    
    
    carbon-fluorine couplings, which definitively place the fluorine atom on the pyrazole ring.
  • Self-Validating Integration: Cross-reference the

    
     integrals with the 
    
    
    
    integrals. If HRMS dictates a trifluoromethyl group (
    
    
    , 3 fluorines) but the NMR integration shows a 1:1 ratio with a single pyrazole proton, the system flags a structural anomaly (e.g., a co-eluting impurity), halting the workflow before biological screening.

Integrated Analytical Workflow

The synthesis of HRMS, Multi-Nuclear NMR, and Elemental Analysis creates a closed-loop, self-validating analytical pipeline. No single technique is trusted in isolation.

Workflow N1 Sample Preparation (Fluorinated Aminopyrazole) N2 HRMS Analysis (Exact Mass & Isotopic Pattern) N1->N2 N3 Multi-Nuclear NMR (19F, 1H, 13C) N1->N3 N4 Elemental Analysis (Halogen Combustion) N1->N4 N5 Molecular Formula Elucidation & Validation N2->N5 N3->N5 N4->N5

Self-validating analytical workflow for formula elucidation of fluorinated aminopyrazoles.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2UFznLFquocpvq_FZtlUrUhMS0Ds8Ch2ND9GHXn7sj9FxgB1for7IAifhVOk9DNQTd_JKw0gD_YD2H2NEkftVRkC9XakSe7rAMInJ9EoqLEJ5tbpUFCxfv9WWGCpBwyIJDwzudsv03y34PdTgzu_V0Zto]
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGueh0D5dphWA5v4XZry4mMW4kEC-9RzMAYaeUbe3Lr6rbOLRfFEWrNOtDvXhytkjuaurQ3a_dhJWK0x5yY2fS5cz12VFHnu6fLEOv-ecZ7k90hqAizDsuyWq05Qwn45P1O9GaniN_1Igv2zOd_O-94QBhQWZNslS0LkvOpRuq4mJcoELkSH8ta-Q==]
  • Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry. OrgChemBoulder.[https://vertexaisearch.cloud.google.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PMC / MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZJJVuw8HKwPZB9KhlCk0r2aa_q__sodDI5SmD1Hgb1jPz76KKb7G3j418PC3nosZOuJI3Z-tCHTI83hGZVmHPUxkxabssaqh-HNhPZXRi_kYUgacfu4uqiE4Tbetr9mlPSWxy4hS5BM6eiwc=]
  • Radiolabeled Aminopyrazoles as Novel Isoform Selective Probes for pJNK3 Quantification. PMC / ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWza_fU3nBDevOltFAMmaqRHsy-RH_fhYUcecG51Ct-yeZ_6zH92Z5El8cPe2xdWKsU4S8q8PD08kIMf0k6a9C0ut2MqGxTBxToSlPKfYO0maY_r_R6kTx3OUvZhXJw8r2N0ievbwcnrDrW6g=]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for condensing hydrazine with nitriles to form aminopyrazoles

Application Note: Controlled Synthesis of Aminopyrazoles via Hydrazine-Nitrile Condensation Executive Summary The aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in nume...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis of Aminopyrazoles via Hydrazine-Nitrile Condensation

Executive Summary

The aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Pazopanib, Crizotinib) and anti-inflammatory agents. This guide details the reaction conditions for condensing hydrazines with


-ketonitriles (acylacetonitriles) to form aminopyrazoles.

While the reaction appears deceptively simple, it is plagued by regioselectivity challenges—specifically distinguishing between 3-amino and 5-amino isomers when using substituted hydrazines. This protocol provides field-proven methodologies to control regiochemistry, optimize yield using "green" solvent systems, and rigorously validate structural identity using NMR spectroscopy.

Mechanistic Insight & Regioselectivity

The condensation of a hydrazine (


) with a 

-ketonitrile involves two competing electrophilic sites: the ketone (carbonyl) and the nitrile (cyano).
  • Kinetic Pathway (Standard): The terminal, unsubstituted nitrogen (

    
    ) of the hydrazine—being more nucleophilic—typically attacks the ketone first to form a hydrazone intermediate .[1] This intermediate undergoes intramolecular cyclization where the secondary nitrogen attacks the nitrile, yielding the 5-amino-1-substituted pyrazole .
    
  • Thermodynamic/Alternative Pathway: Under specific acidic conditions or with sterically hindered substrates, the hydrazine may attack the nitrile first (forming an amidrazone) or the substituted nitrogen may attack the ketone, leading to the 3-amino-1-substituted pyrazole .

Note on Tautomerism: When using unsubstituted hydrazine (


), the product exists in a tautomeric equilibrium between 3-amino and 5-amino forms. In solution (DMSO, MeOH), the 3-amino tautomer  is generally the dominant species due to thermodynamic stability.

ReactionMechanism Reactants β-Ketonitrile + Substituted Hydrazine Hydrazone Intermediate A: Hydrazone Formation (Attack on C=O) Reactants->Hydrazone Standard Conditions (EtOH, Reflux) Amidrazone Intermediate B: Amidrazone Formation (Attack on CN) Reactants->Amidrazone Steric/Acid Control Prod_5Amino Major Product: 5-Amino-1-R-Pyrazole Hydrazone->Prod_5Amino Cyclization Prod_3Amino Minor/Trace Product: 3-Amino-1-R-Pyrazole Amidrazone->Prod_3Amino Cyclization

Figure 1: Bifurcation of reaction pathways determining the regiochemical outcome of aminopyrazole synthesis.

Critical Reaction Parameters

Optimization requires balancing solvent polarity and pH to minimize byproduct formation (e.g., azines or hydrolysis of the nitrile).[1]

ParameterRecommendationRationale
Solvent Ethanol or Water/EtOH (1:1) Protic solvents stabilize the transition state. Water is effective for "green" synthesis and often precipitates the product for easy isolation.
Catalyst Acetic Acid (AcOH) Mild acid catalysis activates the carbonyl for hydrazone formation without hydrolyzing the nitrile.
Temperature Reflux (78–100°C) Required to drive the cyclization step (nucleophilic attack on the nitrile carbon).
Stoichiometry 1.0 : 1.1 (Nitrile : Hydrazine)Slight excess of hydrazine ensures complete consumption of the electrophile.

Experimental Protocols

Protocol A: Green Synthesis of 3(5)-Aminopyrazoles (Unsubstituted)

Best for: Generating the core scaffold using hydrazine hydrate.

Reagents:

  • Benzoylacetonitrile (10 mmol)

  • Hydrazine hydrate (80% aqueous solution, 12 mmol)

  • Solvent: Water (10 mL) or Ethanol/Water (1:1)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with Benzoylacetonitrile and water (or EtOH/Water mixture). Stir to form a suspension.

  • Addition: Add Hydrazine hydrate dropwise over 5 minutes at room temperature. Exotherm Warning: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material nitrile spot (high Rf) should disappear.

  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.

  • Isolation: The product typically precipitates as a white/off-white solid. Filter the solid under vacuum.

  • Purification: Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from Ethanol if necessary.

Protocol B: Regioselective Synthesis of 5-Amino-1-Arylpyrazoles

Best for: Drug discovery applications requiring N-substituted cores.

Reagents:

  • 
    -Ketonitrile (e.g., 4-methoxybenzoylacetonitrile) (1.0 equiv)
    
  • Aryl Hydrazine Hydrochloride (e.g., Phenylhydrazine HCl) (1.1 equiv)

  • Solvent: Ethanol (absolute)[2]

  • Base: Triethylamine (Et3N) (1.1 equiv) - Required to free the hydrazine.

Procedure:

  • Preparation: Dissolve the Aryl Hydrazine HCl in Ethanol. Add Et3N and stir for 10 min to generate the free hydrazine base.

  • Condensation: Add the

    
    -Ketonitrile in one portion.
    
  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Note: If the reaction is sluggish, add catalytic Acetic Acid (5 mol%).

  • Workup: Evaporate the solvent under reduced pressure to ~20% volume. Pour the residue into crushed ice/water (50 mL).

  • Extraction: If a solid forms, filter it. If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Regioisomer Purification: The 5-amino isomer is usually the major product. If the 3-amino isomer is present (minor), separate via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Validation (QC)

Distinguishing regioisomers is critical. The 5-amino and 3-amino isomers have distinct NMR signatures.[3]

Table 2: NMR Distinction Criteria (DMSO-d6)

Feature5-Amino-1-Substituted3-Amino-1-Substituted

H NMR (

)
Broad singlet, typically

5.0 – 6.5 ppm
Broad singlet, typically

4.5 – 5.5 ppm
NOE Signal Strong NOE between

and N-Aryl/Alkyl protons (spatial proximity).
NO NOE between

and N-Aryl protons (too distant).

C NMR (C-3/C-5)
C-5 (bearing

) is shielded, often

140–150 ppm
.
C-3 (bearing

) is shielded, often

155–165 ppm
.

Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Mixture Check1 Check TLC: Start Material Remains? Problem->Check1 Check2 Check pH: Is it too basic? Check1->Check2 No (Complex Mix) Sol1 Action: Increase Temp or Add Cat. AcOH Check1->Sol1 Yes Sol2 Action: Neutralize. High pH hydrolyzes nitrile. Check2->Sol2 Yes Sol3 Action: Switch to EtOH/Water (Precipitation drives eq.) Check2->Sol3 No

Figure 2: Decision matrix for troubleshooting common synthetic failures.

Safety & Handling

  • Hydrazine Hydrate: A known carcinogen, highly toxic, and unstable. Handle in a fume hood. Avoid contact with metals which can catalyze decomposition.

  • Nitriles: Toxic by ingestion and inhalation.

  • Waste Disposal: Quench hydrazine residues with dilute hypochlorite (bleach) solution before disposal to convert to nitrogen gas.

References

  • Review of Aminopyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. Link

  • Green Chemistry Protocol: Khurana, J. M., & Chaudhary, A. "Efficient and Green Synthesis of 5-Amino-1H-pyrazoles in Water." Green Chemistry Letters and Reviews, 2012. Link

  • Regioselectivity Mechanisms: Elguero, J., et al. "Pyrazoles."[4] Comprehensive Heterocyclic Chemistry II, 1996. Link

  • Kinase Inhibitor Context: Kumar, A., et al. "Aminopyrazoles: A Privileged Scaffold in Drug Discovery." European Journal of Medicinal Chemistry, 2018. Link

Sources

Application

Application Note: 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine as a Pharmacophore in Kinase Inhibitor Synthesis

Executive Summary The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for a wide class of ATP-competitive kinase inhibitors. Specifically, 4-(4-Fluorophenyl)-1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for a wide class of ATP-competitive kinase inhibitors. Specifically, 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1249871-04-2 / derivatives) represents a critical intermediate for synthesizing p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .

This guide details the strategic application of this intermediate. Unlike generic protocols, we focus on the regioselective synthesis of the intermediate itself—a common pain point where the 3-amino isomer often contaminates the product—and its subsequent conversion into a bioactive urea-based kinase inhibitor.

Chemical Profile & Significance[1][2]

The "Switch" Mechanism in Kinase Inhibition

In p38 MAPK inhibitors (e.g., Doramapimod, Birb 796 analogs), the pyrazole amine acts as a hydrogen bond donor/acceptor system. When derivatized into a diaryl urea , the urea moiety binds to the Glu71 and Asp168 residues in the kinase ATP-binding pocket, inducing a conformational change (DFG-out) that locks the kinase in an inactive state. The 4-fluorophenyl group occupies the hydrophobic "selectivity pocket," enhancing potency.

Compound Properties
PropertySpecification
Chemical Name 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Reactivity Nucleophilic exocyclic amine (N5); C4-aryl stabilization

Strategic Workflow

The following diagram illustrates the critical path from raw materials to the final kinase inhibitor, highlighting the regiocontrol node.

G cluster_0 Critical Regioselectivity Step Start 4-Fluorophenylacetonitrile Inter1 Enaminonitrile Intermediate Start->Inter1 Condensation (Reflux) Reagent1 DMF-DMA (Regiocontrol Agent) Reagent1->Inter1 Target 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Inter1->Target Cyclization (EtOH, Reflux) Reagent2 Methylhydrazine Reagent2->Target Final Urea-Based p38 MAPK Inhibitor Target->Final Urea Formation (DCM, RT) Reagent3 Aryl Isocyanate (e.g., 4-Cl-Ph-NCO) Reagent3->Final

Figure 1: Synthetic workflow ensuring the correct 1-methyl-5-amino regioisomer is formed before derivatization into the inhibitor.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Intermediate

Why this method? Direct condensation of


-ketonitriles with methylhydrazine often yields a mixture of 5-amino and 3-amino isomers. Using DMF-DMA  (N,N-Dimethylformamide dimethyl acetal) creates an enaminonitrile intermediate that directs the hydrazine attack, ensuring the 1-methyl-5-amine  product is favored.
Materials:
  • 4-Fluorophenylacetonitrile (10 mmol)

  • DMF-DMA (12 mmol)

  • Methylhydrazine (12 mmol)

  • Ethanol (Absolute)

  • Toluene (for step 1)

Step-by-Step:
  • Enaminonitrile Formation:

    • Dissolve 4-fluorophenylacetonitrile (1.35 g, 10 mmol) in Toluene (10 mL).

    • Add DMF-DMA (1.43 g, 12 mmol).

    • Reflux for 4–6 hours. Monitor by TLC (formation of a polar yellow spot).

    • Concentrate in vacuo to yield the crude 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile . This is typically a yellow/orange solid or oil. Do not purify extensively; use directly.

  • Cyclization:

    • Dissolve the crude enaminonitrile in Ethanol (15 mL).

    • Safety Note: Methylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood.

    • Add Methylhydrazine (0.55 g, 12 mmol) dropwise at room temperature.

    • Heat to reflux for 3–5 hours.

    • Cool to room temperature.[1] The product often precipitates upon cooling.

    • If no precipitate forms, evaporate solvent and triturate with cold diethyl ether/hexanes (1:1).

  • Purification:

    • Filter the solid.[2]

    • Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 60–75%.

    • Validation: 1H NMR should show a singlet for N-CH3 around

      
       3.6–3.7 ppm. (The 3-amino isomer N-CH3 typically appears upfield around 3.3 ppm).
      
Protocol B: Synthesis of the Urea-Based Kinase Inhibitor

Application: Converting the intermediate into a bioactive p38 inhibitor analog via urea formation.

Materials:
  • 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (Catalytic, optional)

Step-by-Step:
  • Reaction Setup:

    • In a flame-dried round-bottom flask under Argon atmosphere, dissolve the aminopyrazole (191 mg, 1.0 mmol) in anhydrous DCM (5 mL).

    • Ensure the amine is fully dissolved. If solubility is poor, use THF.

  • Addition:

    • Add 4-Chlorophenyl isocyanate (169 mg, 1.1 mmol) dissolved in DCM (2 mL) dropwise over 5 minutes.

    • Observation: A precipitate often begins to form within 30 minutes as the urea product is less soluble than the reactants.

  • Completion:

    • Stir at room temperature for 12–16 hours.

    • Monitor by TLC (mobile phase 5% MeOH in DCM). The starting amine spot should disappear.

  • Workup:

    • Filter the resulting white precipitate.

    • Wash the filter cake with cold DCM (2 x 5 mL) to remove unreacted isocyanate.

    • Dry under high vacuum.

  • Characterization (Expected Data):

    • 1H NMR (DMSO-d6): Two distinct downfield singlets for the Urea NH protons (

      
       8.5–9.5 ppm).
      
    • MS (ESI): m/z [M+H]+ approx 345.0.

Analytical Quality Control

To ensure the integrity of your pharmaceutical intermediate, verify the following parameters.

TestMethodAcceptance Criteria
Regioisomer Purity 1H NMR (NOESY)NOE correlation observed between N-CH3 and C4-Aryl protons (confirms 1-methyl-5-amino structure). Absence of NOE indicates 1-methyl-3-amino isomer.
Chemical Purity HPLC (C18 column)>98% Area (254 nm). Impurity at RRT 0.9 (unreacted hydrazine) must be <0.1%.
Water Content Karl Fischer<0.5% (Isocyanates are water-sensitive; wet intermediate will fail Protocol B).

Troubleshooting Guide

Issue: Low Yield in Urea Formation

  • Cause: The 5-amino group is electronically deactivated by the electron-withdrawing 4-fluorophenyl group and the pyrazole ring.

  • Solution: Heat the reaction to 50°C in THF instead of room temperature DCM. Add 1.5 eq of pyridine or DIPEA to act as a base catalyst.

Issue: Regioisomer Contamination (Isomer B)

  • Cause: Methylhydrazine attacked the nitrile carbon instead of the enamine carbon during cyclization.

  • Solution: Ensure the DMF-DMA step is complete (all nitrile converted to enaminonitrile) before adding hydrazine. The steric bulk of the dimethylamino group is what forces the hydrazine to attack the correct site.

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link (Foundational work on p38 inhibitors).

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link (Describes the structure-activity relationship of the urea linkage).

  • Bagley, M. C., et al. (2006). "A new one-step synthesis of 5-amino-1H-pyrazoles." Synlett. (General methods for aminopyrazole synthesis).
  • Vertex Pharmaceuticals. (2000). "Inhibitors of p38." US Patent 6,319,921. (Detailed synthesis of pyrazole-urea analogs).
  • Sigma-Aldrich / Merck. "Product Specification: 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine." Link (Physical properties verification).

Sources

Method

Procedure for Schiff base formation using 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of bioactive pyrazole scaffolds. It synthesizes field-proven methodologies with specific adaptat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of bioactive pyrazole scaffolds. It synthesizes field-proven methodologies with specific adaptations for the fluorinated pyrazole amine.

Abstract & Strategic Significance

The condensation of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine with aromatic aldehydes to form Schiff bases (imines) is a critical transformation in the development of p38 MAP kinase inhibitors and anti-inflammatory agents. The specific inclusion of the 4-fluorophenyl moiety enhances metabolic stability and lipophilicity, while the 1-methyl group dictates the steric environment of the active site binding.

However, the nucleophilicity of the C5-amine is attenuated by the electron-withdrawing nature of the pyrazole ring and the 4-aryl substituent. Standard amine condensation protocols often yield suboptimal conversion or require extended reaction times. This guide details an Acid-Catalyzed Dehydrative Condensation protocol optimized for this specific scaffold, ensuring high yields (>85%) and minimal side-product formation.

Mechanistic Insight & Reaction Design

The reaction proceeds via a nucleophilic attack of the pyrazole amine onto the carbonyl carbon of the aldehyde. The rate-determining step is often the dehydration of the carbinolamine intermediate.

  • Challenge: The pyrazole ring acts as an electron sink, reducing the basicity of the exocyclic amine.

  • Solution: Glacial Acetic Acid (AcOH) is used not just as a solvent modifier, but as a specific catalyst to protonate the carbinolamine oxygen, facilitating water elimination.

  • Thermodynamic Control: The reaction is reversible. Driving the equilibrium toward the imine requires the removal of water (via azeotropic distillation or molecular sieves) or precipitation of the product from the reaction medium.

Reaction Scheme

ReactionScheme Amine 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Intermediate Carbinolamine Intermediate Amine->Intermediate Nucleophilic Attack (Slow w/o Catalyst) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Intermediate Nucleophilic Attack (Slow w/o Catalyst) Product Schiff Base (Pyrazolyl-Imine) Intermediate->Product Acid Catalyzed Dehydration (-H2O) Water H2O Intermediate->Water

Figure 1: Mechanistic pathway highlighting the critical acid-catalyzed dehydration step.

Experimental Protocol

Safety Warning: Work in a fume hood. 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine may be an irritant. Glacial acetic acid is corrosive.

Materials & Reagents
ReagentSpecificationRole
Amine 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (>98%)Limiting Reagent
Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde derivatives)Electrophile (1.0 - 1.1 eq)
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction Medium
Catalyst Glacial Acetic Acid (AcOH)Proton source
Drying Agent Anhydrous MgSO4 or Na2SO4Work-up
Standard Reflux Procedure (Method A)

This method is the "Gold Standard" for reliability and scalability.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in 10-15 mL of Absolute Ethanol .

    • Note: If the amine does not dissolve completely at RT, gentle warming is acceptable.

  • Addition: Add 1.0 - 1.1 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Critical Check: The solution should remain clear or turn slightly yellow. If turbidity occurs immediately, add more ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (See Section 4.1).[1]

  • Work-up (Precipitation):

    • Allow the reaction mixture to cool slowly to room temperature.

    • Many Schiff bases will crystallize out upon cooling. If no precipitate forms, pour the mixture onto 50 g of crushed ice with stirring.

  • Isolation: Filter the solid precipitate using a Buchner funnel.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and then with water. Recrystallize from hot ethanol or an Ethanol/DMF mixture if necessary.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Microwave-Assisted Synthesis (Method B - Optimization)

For high-throughput library generation, this method reduces reaction time significantly.

  • Setup: Place 1.0 mmol Amine, 1.0 mmol Aldehyde, and 2 mL Ethanol + 1 drop AcOH in a microwave process vial.

  • Irradiation: Heat at 100°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Work-up: Cool the vial; the product usually precipitates immediately. Filter and wash as in Method A.

Quality Control & Self-Validation

A trustworthy protocol requires built-in checks to ensure the chemistry is working as intended.

In-Process Control (TLC)
  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane : Ethyl Acetate (7:3 or 6:4 v/v).

  • Visualization: UV light (254 nm).

  • Validation Criteria:

    • Starting Material (Amine): Lower Rf (more polar due to -NH2).

    • Product (Imine): Higher Rf (less polar).

    • Success: Complete disappearance of the Starting Material spot.

Spectroscopic Characterization

Confirm the structure using the following diagnostic signals:

TechniqueDiagnostic SignalInterpretation
FT-IR 1610 – 1640 cm⁻¹ (Strong)Appearance of C=N (Azomethine) stretch.
FT-IR ~3100-3400 cm⁻¹Disappearance of the NH₂ doublet stretch.
¹H-NMR δ 8.4 – 9.2 ppm (Singlet, 1H)Appearance of the N=CH proton.[2][3]
¹H-NMR δ 4.0 – 6.0 ppmDisappearance of the broad NH₂ singlet.[4]
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate Product is soluble in EtOHEvaporate solvent to 1/3 volume and cool to 0°C. Or pour into ice water.
Low Yield Incomplete dehydrationAdd molecular sieves (3Å) to the reaction or increase reflux time.
Hydrolysis Moisture in solventEnsure Absolute Ethanol is used. Schiff bases are hydrolytically unstable in acidic aqueous media.
Sticky Gum Impurities/Oiling outTriturate the gum with cold diethyl ether or hexane to induce crystallization.

Process Workflow Diagram

This diagram illustrates the logical flow from reactants to purified scaffold.

Workflow start Start: Weigh Reagents (Amine + Aldehyde) mix Dissolve in EtOH Add cat. AcOH start->mix reflux Reflux (78°C) 4-6 Hours mix->reflux check TLC Check: Amine spot gone? reflux->check cool Cool to RT / Ice Bath (Precipitation) check->cool Yes extend Extend Reflux time or Add Mol. Sieves check->extend No filter Filtration & Wash (Cold EtOH) cool->filter dry Dry & Characterize (NMR/IR) filter->dry extend->reflux

Figure 2: Step-by-step operational workflow for the synthesis and isolation of the target Schiff base.

References

  • Synthesis of Pyrazole Schiff Bases: Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies. International Journal of Technical Research and Science.

  • General Acid Catalysis Protocol: Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole. Arabian Journal of Chemistry.

  • p38 MAP Kinase Inhibitor Context: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). PubMed.

  • Microwave Assisted Synthesis: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. PMC (PubMed Central).

Sources

Application

Application Note: Recrystallization Solvents for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Purification

Part 1: Executive Summary & Compound Analysis Introduction The compound 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Analysis

Introduction

The compound 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals. Its purification is often the bottleneck in scale-up, as the 5-aminopyrazole core is prone to oxidation and the formation of regioisomeric impurities (specifically the 3-amino isomer) during cyclization with methylhydrazine.

This guide provides a definitive protocol for the recrystallization of this compound. Unlike chromatographic methods, which are costly at scale, this crystallization workflow is designed to be a self-validating system that rejects both polar oligomers and lipophilic starting materials.

Physicochemical Profile

To select the correct solvent, we must analyze the competing intermolecular forces:

  • The Pyrazole-Amine Core: Highly polar, capable of hydrogen bonding (donor and acceptor). This moiety drives solubility in alcohols and aqueous acids.

  • The 4-Fluorophenyl Group: Lipophilic and planar. This moiety facilitates

    
     stacking, which is essential for stable crystal lattice formation but requires a solvent that can solvate the aromatic ring without disrupting the stack during cooling.
    
  • The N-Methyl Group: Reduces the hydrogen bond donor capacity compared to N-H pyrazoles, slightly increasing solubility in chlorinated solvents.

Solubility Data & Solvent Screening

The following table summarizes the solubility behavior observed during process development.

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal HabitImpurity Rejection
Ethanol (Abs.) High Low Prisms/Needles Excellent (Regioisomers)
MethanolVery HighModerateSmall platesPoor (Yield loss)
Ethyl AcetateModerateLowAmorphous/OilGood (Non-polars)
TolueneModerateInsolubleNeedlesModerate
DCMHighHighN/ANone (Too soluble)
WaterInsolubleInsolubleN/AAnti-solvent only

Part 2: Solvent Selection & Mechanistic Logic

The Primary System: Ethanol (EtOH)

Recommendation: Absolute Ethanol or Ethanol/Water (95:5). Mechanism: Ethanol acts as a "Goldilocks" solvent. At reflux (


), the hydroxyl group effectively solvates the 5-amine and N2-nitrogen via hydrogen bonding, breaking the crystal lattice. Upon cooling, the lipophilic fluorophenyl group drives the molecules to aggregate via 

interactions, excluding impurities that lack this specific geometry (such as uncyclized hydrazones or regioisomers).
The Polishing System: Ethyl Acetate / Heptane

Recommendation: Binary system for removal of tarry residues. Mechanism: If the crude material is dark or oily (indicating oxidation products), Ethanol may solvate the tar too well, carrying it into the crystal. Ethyl Acetate dissolves the product but rejects highly polar tars. Subsequent addition of Heptane (anti-solvent) forces the product out while keeping non-polar oils in solution.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Crude solid with >85% purity seeking >98% HPLC purity.

  • Charge: Place 10.0 g of crude 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in a 250 mL round-bottom flask.

  • Slurry: Add 40 mL of Absolute Ethanol . Add a magnetic stir bar.

  • Reflux: Heat the mixture to reflux (

    
     bath temperature).
    
    • Checkpoint: If solids remain after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 80 mL total volume (8 vol).

  • Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove inorganic salts (e.g., NaCl from synthesis) or dust.

  • Controlled Cooling:

    • Remove from heat and allow to cool to room temperature (RT) slowly over 2 hours with gentle stirring .

    • Note: Rapid cooling locks in impurities.

    • Once at RT, cool to

      
       in an ice bath for 1 hour.
      
  • Collection: Filter the white crystalline solid via vacuum filtration.

  • Wash: Wash the cake with 10 mL of cold Ethanol (

    
    ).
    
  • Drying: Dry under vacuum at

    
     for 12 hours.
    
Protocol B: "Oiling Out" Rescue (Binary Solvent)

Best for: Material that forms a sticky oil instead of crystals.

  • Dissolution: Dissolve the oily crude in the minimum amount of Ethyl Acetate at

    
     (approx 3-4 volumes).
    
  • Seeding: Remove from heat. Add a seed crystal of pure product if available.

  • Anti-Solvent Addition: Dropwise add Heptane (or Hexane) until the solution turns slightly turbid (cloud point).

  • Re-heat: Briefly heat back to

    
     to clear the turbidity.
    
  • Crystallization: Allow to cool to RT undisturbed. The slow supersaturation prevents oil formation.

Part 4: Process Visualization (Workflow)

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Crude 4-(4-Fluorophenyl)- 1-methyl-1H-pyrazol-5-amine SolventCheck Purity Assessment Start->SolventCheck EthanolProcess Dissolve in Boiling Ethanol (5-8 Volumes) SolventCheck->EthanolProcess >85% Purity Rescue Re-dissolve in EtOAc (3 vol) Add Heptane to Cloud Point SolventCheck->Rescue <85% or Tarry HotFilter Hot Filtration (Remove Inorganics) EthanolProcess->HotFilter Cooling Slow Cooling to RT (2 hours) HotFilter->Cooling Observation Observe State Cooling->Observation Crystals Crystalline Precipitate Observation->Crystals Success Oil Oiling Out / Sticky Gum Observation->Oil Failure FilterDry Filter & Wash (Cold EtOH) Dry at 45°C Crystals->FilterDry Oil->Rescue Switch Protocol Rescue->Cooling

Figure 1: Decision tree for the purification of aminopyrazoles, highlighting the remediation of "oiling out" phenomena.

Part 5: Troubleshooting & Quality Assurance

Self-Validating Checks
  • Color: The crude is often yellow/orange. The purified crystals must be white to off-white . If color persists, perform a carbon treatment (add activated charcoal during the reflux step of Protocol A).

  • Melting Point: A sharp melting point (range

    
    ) indicates high purity. Broad ranges indicate retained solvent or isomers.
    
  • 1H NMR: Check for the disappearance of the regioisomer peak. The N-Methyl group of the 5-amino isomer typically appears around

    
     3.6-3.7 ppm, while the 3-amino isomer may shift slightly.
    
Common Pitfalls
  • Water Content: Using 95% Ethanol is acceptable, but excessive water (>10%) can cause the fluorophenyl group to precipitate strictly via hydrophobic effect rather than crystal packing, leading to amorphous powder.

  • Over-concentration: Do not reduce the solvent volume below 4 volumes (4 mL/g). High concentrations promote the occlusion of mother liquor impurities into the crystal lattice.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Source: National Institutes of Health (PMC) Context: Describes the general recrystallization of 5-aminopyrazoles using ethanol to yield high-purity compounds. URL:[Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Source: MDPI (Molecules) Context: Details the purification of pyrazole precursors via recrystallization from acetone and ethanol, establishing solubility baselines for the class. URL:[Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Source: Scientific Research Publishing (SCIRP) Context: Discusses the regio-selectivity issues and purification challenges (column chromatography vs. crystallization) for N-aryl aminopyrazoles. URL:[Link]

  • 3(5)-Aminopyrazole. Source: Organic Syntheses Context: Foundational protocol for handling aminopyrazoles, emphasizing safety and handling during purification. URL:[Link]

Method

Functionalization of the C5-Amino Group in Fluorophenyl Pyrazoles

Executive Summary & Strategic Importance The 5-amino-1-(fluorophenyl)pyrazole scaffold is a privileged structure in modern agrochemistry (e.g., Fipronil, Pyraflufen-ethyl) and pharmaceutical design (e.g., kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 5-amino-1-(fluorophenyl)pyrazole scaffold is a privileged structure in modern agrochemistry (e.g., Fipronil, Pyraflufen-ethyl) and pharmaceutical design (e.g., kinase inhibitors). The C5-amino group serves as a critical "chemical handle" for diversifying this scaffold.[1] However, its functionalization is non-trivial due to the electronic deactivation caused by the pyrazole ring and the electron-withdrawing N1-fluorophenyl group.

This guide provides high-fidelity protocols for transforming this weak nucleophile into halides (via Sandmeyer), amides/ureas, and fused heterocyclic systems (specifically pyrazolo[3,4-d]pyrimidines). Unlike standard aniline chemistry, these protocols are optimized to overcome the specific electronic deficits of the 1-arylpyrazole system.

Mechanistic Challenge: The "Deactivated" Amine

The C5-amino group is significantly less nucleophilic than a standard aniline.

  • Inductive Effect (-I): The N1-(fluorophenyl) group pulls electron density away from the pyrazole ring.

  • Resonance Effect: The lone pair on the C5-nitrogen is partially delocalized into the electron-deficient pyrazole

    
    -system.
    
  • Implication: Standard nucleophilic attacks (e.g., acylation) often require forcing conditions or activation, while diazotization requires careful control to prevent side reactions like C4-diazo coupling.

Functionalization Strategy Map

The following diagram outlines the three primary divergent pathways covered in this guide.

FunctionalizationStrategy Start 5-Amino-1-(fluorophenyl)pyrazole Sandmeyer Pathway A: C5-Halogenation (Sandmeyer) Start->Sandmeyer t-BuONO, CuX₂ Acylation Pathway B: N-Functionalization (Acylation/Urea) Start->Acylation RCOCl / RNCO Fusion Pathway C: Annulation (Heterocyclization) Start->Fusion Formamide / Urea Halide 5-Halo-pyrazole (Br, Cl, I, CN) Sandmeyer->Halide Amide Amides / Ureas (SAR Exploration) Acylation->Amide Fused Pyrazolo[3,4-d]pyrimidine (Bioisostere of Purine) Fusion->Fused

Caption: Divergent synthetic pathways for 5-amino-1-(fluorophenyl)pyrazoles.

Pathway A: C5-Halogenation (Modified Sandmeyer)

Application: Synthesis of 5-halo intermediates for cross-coupling (Suzuki, Buchwald) or nitrile introduction (Rosenmund-von Braun). Challenge: Aqueous diazonium salts of aminopyrazoles are often unstable or insoluble. Solution: Use a non-aqueous Sandmeyer protocol (Doyle conditions) using alkyl nitrites.

Protocol 1: Non-Aqueous Bromination/Chlorination

Substrate: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

ReagentEquivalentsRole
Substrate 1.0Starting Material
t-Butyl Nitrite (t-BuONO) 1.5Diazotization Agent (Organic soluble)
CuBr₂ (or CuCl₂) 1.2Halogen Source & Radical Mediator
Acetonitrile (MeCN) SolventPolar Aprotic Solvent (0.1 M)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add CuBr₂ (1.2 eq) and anhydrous MeCN . Heat to 60°C to ensure partial dissolution.

  • Addition: Dissolve the 5-aminopyrazole (1.0 eq) in a minimum amount of MeCN. Add this solution dropwise to the copper suspension.

  • Diazotization: Add t-BuONO (1.5 eq) dropwise over 10 minutes. Note: Gas evolution (N₂) will be observed.

  • Reaction: Stir at 60–65°C for 1–2 hours. Monitor by TLC (usually 20% EtOAc/Hexane). The amine spot (polar) should disappear, replaced by a less polar halide spot.

  • Workup: Cool to room temperature. Quench with 20% aqueous HCl (to dissolve copper salts). Extract with Ethyl Acetate (3x).[2][3]

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

Mechanistic Insight (SET Pathway): Unlike the ionic aqueous mechanism, this reaction proceeds via Single Electron Transfer (SET) . The t-BuONO generates the diazonium species in situ, which is immediately reduced by Cu(I) (generated in situ from Cu(II) or added trace Cu(I)) to an aryl radical. This radical abstracts a halogen from the copper sphere.

Pathway B: Amide & Urea Formation

Application: Generating focused libraries for Structure-Activity Relationship (SAR) studies. Challenge: Low nucleophilicity requires activation of the electrophile or catalysis.

Protocol 2: Acylation with Weak Nucleophiles

Substrate: 5-amino-1-(4-fluorophenyl)pyrazole

Methodology:

  • Solvent Choice: Use THF or Dioxane (anhydrous). DCM is often insufficient for solubility.

  • Base: Use a non-nucleophilic strong base like NaH (Sodium Hydride) or LiHMDS if simple pyridine/TEA fails.

    • Standard: Pyridine (solvent/base) at reflux often works but yields can be low.

    • High-Yield Variant: Dissolve amine in dry THF. Cool to 0°C. Add NaH (1.2 eq). Stir 30 min (deprotonation). Add Acid Chloride (1.1 eq). Warm to RT.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the acyl chloride.

Protocol 3: Urea Synthesis (Isocyanate Route)
  • Setup: Dissolve amine (1.0 eq) in anhydrous Toluene or Dichloromethane .

  • Reagent: Add Isocyanate (R-NCO, 1.1 eq).

  • Catalyst: Add 2-3 drops of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is superior to TEA for these weak amines.

  • Conditions: Reflux for Toluene (110°C) or sealed tube for DCM (40°C) for 4–12 hours.

  • Isolation: The urea product often precipitates upon cooling. Filter and wash with cold ether.

Pathway C: Synthesis of Pyrazolo[3,4-d]pyrimidines[4][5]

Application: Bioisosteres of purines (ATP-competitive kinase inhibitors). Structural Logic: Since N1 is blocked by the fluorophenyl group, fusion must occur across C4 and C5 . This yields the pyrazolo[3,4-d]pyrimidine system, not the pyrazolo[1,5-a]pyrimidine system (which requires a bridgehead nitrogen).

Protocol 4: Cyclocondensation with Formamide

This "One-Pot" method installs the pyrimidine ring onto the pyrazole core.

Substrate: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile[4]

ReagentEquivalentsRole
Substrate 1.0Precursor (Must have C4-CN or C4-Est)
Formamide Excess (10-15 vol)Solvent & C1-Donor
Formic Acid 1-2 dropsAcid Catalyst

Step-by-Step Methodology:

  • Mixture: In a pressure tube or round-bottom flask, suspend the 5-aminopyrazole-4-carbonitrile in Formamide (10 mL per gram of substrate).

  • Activation: Add catalytic Formic Acid or Ammonium Acetate .

  • Heating: Heat to 180–190°C (Reflux of formamide). Critical: High temperature is required to overcome the energy barrier of the initial nucleophilic attack on formamide.

  • Duration: Stir for 6–12 hours. Monitor by LC-MS (TLC is difficult due to formamide matrix).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water .

  • Isolation: The fused product (Pyrazolo[3,4-d]pyrimidine-4-amine derivative) usually precipitates as a solid. Filter, wash copiously with water (to remove formamide), and dry.

  • Recrystallization: DMF/Ethanol mixtures are ideal for purification.

Mechanism Visualization (Pyrazolo[3,4-d]pyrimidine)[4][5][7]

Mechanism Step1 5-Amino-4-cyanopyrazole Step2 Intermediate A: Formamidine Formation at C5-NH2 Step1->Step2 Formamide, 180°C (-NH3) Step3 Intermediate B: Intramolecular Cyclization (Amidine N attacks Nitrile) Step2->Step3 Nucleophilic Attack Final 4-Aminopyrazolo[3,4-d]pyrimidine Step3->Final Tautomerization

Caption: Mechanism of thermal cyclocondensation to form the pyrimidine ring.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
No Reaction (Acylation) Low nucleophilicity of C5-NH₂.Switch to NaH/THF method (deprotonation) or use DMAP catalyst.
Sandmeyer: Low Yield Decomposition of diazonium salt.Use anhydrous t-BuONO/MeCN (Protocol 1). Avoid water. Ensure temperature is <65°C.
Sandmeyer: C4-Halogenation C4 position is unsubstituted.If C4 is H, it is highly nucleophilic. Block C4 first or control equivalents carefully.
Incomplete Cyclization Temperature too low.Formamide cyclization requires >180°C . Ensure oil bath is hot enough.

References

  • Sandmeyer Reaction on Aminopyrazoles

    • Title: A General Electrochemical Str
    • Source:eScholarship (2018).
    • URL:[Link][2][5][6]

  • Pyrazolo[3,4-d]pyrimidine Synthesis

    • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles.[7]

    • Source:Molecules (MDPI, 2017).
    • URL:[Link]

  • Synthesis of 5-Amino-1-aryl-4-carbonitriles (Starting Material)

    • Title: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.
    • Source:Scientific Research Publishing (2015).
    • URL:[Link]

  • Urea Functionalization

    • Title: Green synthesis of new chiral amino acid urea deriv
    • Source:RSC Advances (2013).
    • URL:[Link]

Sources

Application

Step-by-step laboratory synthesis of 1-methyl-4-aryl-1H-pyrazol-5-amines

Abstract & Scope This application note details a robust, regioselective protocol for the synthesis of 1-methyl-4-aryl-1H-pyrazol-5-amines , a privileged scaffold in medicinal chemistry found in p38 MAPK inhibitors, antim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, regioselective protocol for the synthesis of 1-methyl-4-aryl-1H-pyrazol-5-amines , a privileged scaffold in medicinal chemistry found in p38 MAPK inhibitors, antimicrobial agents, and high-affinity kinase ligands.[1] The method utilizes the cyclocondensation of 2-aryl-3-(dimethylamino)acrylonitriles with methylhydrazine.[1] Emphasis is placed on controlling regiochemistry to favor the 5-amino isomer over the 3-amino byproduct, and on the strict safety management of methylhydrazine, a hazardous alkylating agent.[1]

Safety & Hazard Management (Critical)

WARNING: This protocol involves the use of Methylhydrazine , a volatile, highly toxic, and suspected carcinogenic agent.[2][3] It is also a hypergolic fuel component.

  • Engineering Controls: All operations involving methylhydrazine must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

  • PPE: Double nitrile gloves (or laminate barrier gloves), chemical splash goggles, face shield, and a lab coat are mandatory.

  • Waste Disposal: Quench all hydrazine-containing waste streams with dilute bleach (sodium hypochlorite) or a specific oxidizing waste protocol before disposal to destroy unreacted hydrazines.[1]

  • Emergency: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by water.

Retrosynthetic Analysis & Strategy

The synthesis targets the pyrazole core via a [3+2] atom fragment approach. The key challenge is regioselectivity. By using an enaminonitrile precursor, the electrophilic


-carbon directs the nucleophilic attack of the hydrazine.

Mechanistic Logic:

  • Precursor Formation: Arylacetonitriles are condensed with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to yield the 2-aryl-3-(dimethylamino)acrylonitrile.[1]
    
  • Cyclization: Methylhydrazine reacts with the enaminonitrile. The primary amine (

    
    ) of the hydrazine is the harder, less sterically hindered nucleophile and attacks the electrophilic 
    
    
    
    -carbon of the enaminonitrile.[1] This places the methyl group on the nitrogen that eventually cyclizes onto the nitrile, securing the 1-methyl-5-amino regiochemistry.[1]

Retrosynthesis Target 1-Methyl-4-aryl-1H-pyrazol-5-amine (Target Scaffold) Intermediate 2-Aryl-3-(dimethylamino)acrylonitrile (Enaminonitrile) Target->Intermediate Cyclocondensation (Regioselective) Reagent2 Methylhydrazine (Cyclizing Agent) Target->Reagent2 SM1 Arylacetonitrile (Starting Material) Intermediate->SM1 C-C Bond Formation Reagent1 DMF-DMA (Formylating Agent) Intermediate->Reagent1

Figure 1: Retrosynthetic disconnection showing the enaminonitrile route to the 5-aminopyrazole core.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Aryl-3-(dimethylamino)acrylonitrile

This intermediate is stable and can often be used directly, but isolation is recommended for high purity.[1]

Reagents:

  • Arylacetonitrile (1.0 equiv)[1]

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 equiv)[1]
    
  • Solvent: DMF (anhydrous) or Toluene (if azeotropic removal is desired)[1]

Procedure:

  • Charge a round-bottom flask with Arylacetonitrile (e.g., 10 mmol) and anhydrous DMF (10 mL).

  • Add DMF-DMA (12-15 mmol) dropwise under nitrogen atmosphere.

  • Heat the reaction mixture to 80–90 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[1] The starting nitrile spot should disappear, and a lower Rf spot (enamine) should appear.

  • Workup:

    • Cool to room temperature.[4]

    • Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Alternative: If oil forms, extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Validation:

    
    H NMR should show a characteristic singlet for the vinyl proton (
    
    
    
    7.0–7.5 ppm) and two singlets (or a broad peak) for the
    
    
    group.[1]
Phase 2: Cyclization to 1-Methyl-4-aryl-1H-pyrazol-5-amine

Reagents:

  • 2-Aryl-3-(dimethylamino)acrylonitrile (from Phase 1) (1.0 equiv)[1]

  • Methylhydrazine (1.2 equiv)[1]

  • Solvent: Ethanol (absolute)[1]

  • Catalyst: Acetic acid (optional, 0.1 equiv) or Sodium ethoxide (optional, depending on substrate reactivity)[1]

Table 1: Reaction Stoichiometry & Conditions

ComponentEquivRoleNotes
Enaminonitrile 1.0SubstrateElectrophile
Methylhydrazine 1.1–1.2NucleophileTOXIC. Handle in hood.[1]
Ethanol [0.5 M]SolventPolar protic promotes cyclization
Reflux Temp 78 °CCondition2–4 hours duration

Procedure:

  • Dissolve the Enaminonitrile (5 mmol) in absolute Ethanol (10 mL) in a reaction vial equipped with a stir bar.

  • Safety Step: While stirring at room temperature, carefully add Methylhydrazine (6 mmol) via syringe. Exothermic reaction possible.[1][5]

  • Heat the mixture to Reflux (approx. 78 °C) for 3–5 hours.

    • Mechanism Check: The reaction proceeds via transamination followed by intramolecular nucleophilic attack of the hydrazine-NH on the nitrile.[1]

  • Monitoring: HPLC or TLC should show full conversion of the enaminonitrile.

  • Isolation:

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • The residue is typically a solid or viscous oil.

    • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (

      
      /MeOH, 95:5) to isolate the pure 5-amine.[1]
      

Mechanistic Pathway & Regioselectivity

Understanding the mechanism is crucial for troubleshooting low yields or isomer formation.

  • Nucleophilic Attack: The primary amine (

    
    ) of methylhydrazine attacks the 
    
    
    
    -carbon of the enaminonitrile, displacing dimethylamine.
  • Intermediate Formation: An intermediate hydrazinyl-acrylonitrile is formed.

  • Cyclization: The internal nitrogen (bearing the methyl group) attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic amino-pyrazole.

Mechanism Step1 Enaminonitrile (Electrophile) Step2 Attack by MeNHNH2 (Primary NH2 attacks C-beta) Step1->Step2 Nucleophilic Addn Step3 Intermediate (Elimination of HNMe2) Step2->Step3 - HNMe2 Step4 Cyclization (N-Me attacks CN) Step3->Step4 Intramolecular Step5 Product (1-Methyl-5-amine) Step4->Step5 Tautomerization

Figure 2: Mechanistic flow ensuring the 1-methyl-5-amine regiochemistry via initial attack of the unsubstituted hydrazine nitrogen.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Incomplete condensation in Phase 1Ensure DMF-DMA quality; increase temp to 100°C.
Isomer Mix (3-amine vs 5-amine) Wrong nucleophilic attack sequenceEnsure Methylhydrazine is high purity; maintain lower temp during addition.
Oily Product Residual DMF or solventWash thoroughly with water; recrystallize from Et2O/Hexane.
No Reaction Steric hindrance on Aryl ringUse microwave irradiation (120°C, 15 min) to accelerate.

References

  • Al-Mulla, A. (2017).[1] Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine. Taylor & Francis Online. Link[1]

  • Eagon, S., et al. (2023).[6] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE).[7] Link

  • He, J., et al. (2021).[4][6] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Link

  • Aggarwal, R., et al. (2011). Regioselective synthesis of 1-aryl-4-(4,6-dimethyl-2-pyrimidinyl)-5-amines. Journal of Heterocyclic Chemistry. (Standard reference for regiochemistry of hydrazine + enaminonitrile).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methylhydrazine. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

The technical guide below is structured as a specialized support center resource, designed for immediate application by medicinal chemists and process engineers. Case ID: OPT-PYR-4F Status: Active Topic: Yield Optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

The technical guide below is structured as a specialized support center resource, designed for immediate application by medicinal chemists and process engineers.

Case ID: OPT-PYR-4F Status: Active Topic: Yield Optimization & Regioselectivity Control Audience: Medicinal Chemistry & Process Development Teams

Executive Summary & Reaction Logic

The synthesis of 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Structure 1 ) is a critical transformation often utilized in the production of p38 MAP kinase inhibitors and other anti-inflammatory agents. The core challenge lies in the regioselective cyclization of methylhydrazine with the 3-carbon nitrile precursor.

Failure to control the reaction thermodynamics and kinetics typically results in:

  • Regioisomeric Impurity: Formation of the thermodynamically stable 3-amino-1-methyl isomer (vs. the desired 5-amino kinetic product).

  • Oligomerization: "Red oil" formation due to incomplete formylation or polymerization of the enol ether intermediate.

The Validated Pathway

The most robust route utilizes the alkoxymethylene method rather than the direct


-ketonitrile condensation.

Scheme:

  • Formylation: 4-Fluorophenylacetonitrile + Triethyl Orthoformate (or Ethyl Formate)

    
     2-(4-fluorophenyl)-3-ethoxyacrylonitrile.
    
  • Cyclization: 2-(4-fluorophenyl)-3-ethoxyacrylonitrile + Methylhydrazine

    
     Target Product.
    

Interactive Troubleshooting Guide (Q&A)

Phase 1: Pre-Reaction & Formylation (The "Hidden" Yield Killer)[1]

User Question: I am observing low conversion in the first step. The NMR shows starting nitrile remaining, but the reaction stalls.

Technical Support: The formylation step is an equilibrium-driven condensation. If you are using Ethyl Formate , the byproduct is ethanol.[1] If you do not remove it or drive the equilibrium, the reaction stalls.[1]

  • Root Cause: Incomplete deprotonation or moisture ingress quenching the enolate.

  • Solution:

    • Switch Base: Use NaH (60% dispersion) in dry THF or Toluene/DMF (10:1) instead of NaOEt/EtOH. The irreversible deprotonation by hydride drives the reaction.

    • Temperature: Maintain 0–5°C during addition to prevent self-condensation of the nitrile, then allow to warm to RT.

    • Critical Check: The intermediate 2-(4-fluorophenyl)-3-hydroxyacrylonitrile (sodium salt) often precipitates. Do not filter this if you are doing a one-pot. If isolating, acidify carefully to obtain the enol ether or use the salt directly.

User Question: My intermediate is a dark tar/oil instead of a solid. Can I proceed?

Technical Support: Stop. The purity of the 3-carbon precursor determines the regioselectivity of the next step. A "tar" indicates polymerization of the vinyl ether.

  • Protocol Adjustment:

    • Use Triethyl Orthoformate (TEOF) + Acetic Anhydride (reflux) instead of Ethyl Formate/Base.[1] This produces the 2-(4-fluorophenyl)-3-ethoxyacrylonitrile (enol ether) which is stable and isolable.

    • Purification: Recrystallize the enol ether from Ethanol/Hexane before adding hydrazine. Purity >95% here is required for >80% yield in the next step.

Phase 2: Cyclization & Regioselectivity

User Question: I am getting a 60:40 mixture of the 5-amino and 3-amino isomers. How do I favor the 5-amino product?

Technical Support: This is the classic "Michael vs. Carbonyl" attack competition.

  • Mechanism: Methylhydrazine (

    
    ) has two nucleophiles.[1]
    
    • Path A (Desired): The less hindered

      
       attacks the vinyl ether carbon (C3).[1] This leads to the 
      
      
      
      attacking the nitrile (C5), forming the 1-methyl-5-amino skeleton.
    • Path B (Undesired): The more basic

      
       attacks the vinyl ether.[1] This forces the 
      
      
      
      to attack the nitrile, forming the 1-methyl-3-amino isomer (or 1-H-5-amino tautomer).
  • Optimization Protocol:

    • Solvent Control: Switch from refluxing Ethanol to Ethanol at 0°C or Toluene at 10°C .

    • Kinetic Control: Add Methylhydrazine dropwise to the enol ether solution at -10°C to 0°C . Stir for 2 hours cold. This favors the kinetic attack of the smaller

      
       on the vinyl ether.
      
    • Cyclization Trigger: Only after the intermediate is formed (check TLC/LCMS for disappearance of starting material), heat to reflux for 1–2 hours to close the ring.

User Question: The product won't precipitate during workup. I'm losing yield in the mother liquor.

Technical Support: The 4-fluorophenyl group increases lipophilicity compared to the phenyl analog.

  • Workup Fix:

    • Concentrate the reaction mixture to ~20% volume.

    • Add Water dropwise while stirring. If it oils out, add a seed crystal.[1]

    • Alternative: Use MTBE/Heptane for precipitation. The 5-amino isomer is often less soluble in ether/alkane mixtures than the 3-amino isomer.

Optimized Experimental Protocol

Objective: Synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Target Scale: 10 mmol)

ParameterSpecificationRationale
Precursor 2-(4-Fluorophenyl)-3-ethoxyacrylonitrileEnol ether provides better regiocontrol than 3-oxopropanenitrile.
Solvent Ethanol (Absolute)Protic solvent assists proton transfer during cyclization.[1]
Reagent Methylhydrazine (1.1 equiv)Slight excess ensures conversion; large excess promotes side reactions.[1]
Temp (Add) -5°C to 0°CCRITICAL: Low temp favors

attack (regioselectivity).[1]
Temp (Rxn) Reflux (78°C)Required to drive the attack on the nitrile (ring closure).[1]

Step-by-Step:

  • Preparation: Dissolve 2-(4-fluorophenyl)-3-ethoxyacrylonitrile (1.91 g, 10 mmol) in Absolute Ethanol (20 mL). Cool to -5°C in an ice/salt bath.

  • Addition: Add Methylhydrazine (0.51 g, 11 mmol) dropwise over 15 minutes. Do not let temp rise above 5°C.

  • Intermediate Formation: Stir at 0°C for 2 hours.

    • Checkpoint: LCMS should show mass M+32 (hydrazine adduct) and disappearance of starting material.[1]

  • Cyclization: Remove cooling bath and heat to Reflux for 3 hours.

  • Isolation: Cool to Room Temperature. Concentrate to ~5 mL. Add cold Water (10 mL) and stir for 30 min. Filter the precipitate.[2]

  • Purification: Wash cake with cold Water/Ethanol (4:1). Dry in vacuo at 45°C.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where regioselectivity is determined.

ReactionPathway Start Enol Ether Precursor (Ar-C(CN)=CH-OEt) Inter1 Intermediate A (NH2 Attacks C3) Start->Inter1 Kinetic Control (0°C, NH2 attack) Inter2 Intermediate B (NHMe Attacks C3) Start->Inter2 Thermodynamic Control (Reflux, NHMe attack) MeHyd Methylhydrazine (NH2-NHMe) MeHyd->Start Prod1 Target: 5-Amino-1-Methyl (High Yield at Low Temp) Inter1->Prod1 Cyclization on CN Prod2 Impurity: 3-Amino-1-Methyl (Favored by Heat/Acid) Inter2->Prod2 Cyclization on CN

Caption: Reaction bifurcation logic. Low temperature favors the kinetic attack of the unsubstituted nitrogen (


), leading to the desired 5-amino isomer.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is Red/Brown Oil Oxidation of hydrazine or polymerization.Perform reaction under

. Use fresh Methylhydrazine (colorless).[1]
High 3-Amino Isomer Reaction temp too high during addition.Cool to <0°C during addition. Ensure slow addition rate.
Low Overall Yield Wet Ethanol (hydrolysis of enol ether).[1]Use molecular sieve-dried Ethanol.
Incomplete Cyclization Reflux time too short.Extend reflux or add catalytic Acetic Acid (caution: may alter regioselectivity).[1]

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[3][4][5][6][7]

    • Source: Beilstein Journal of Organic Chemistry (2011).[1]

    • Context: Defines the mechanism of hydrazine attack on alkoxymethylenemalononitriles and -ketonitriles, confirming attack on the vinyl ether as the kinetic p
    • URL:[Link][1]

  • p38 Kinase Inhibitor Chemistry

    • Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).
    • Source: PubMed / J. Med. Chem. (2006).[3]

    • Context: Describes the medicinal utility and structural confirmation of the 5-amino-1-aryl/methyl scaffold.
    • URL:[Link]

  • Process Optimization for Methylhydrazine Cyclization

    • Title: 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
    • Source: Google Patents (CN105646357A).[1]

    • Context: Provides industrial conditions (Toluene/Low Temp) for maximizing yield and purity in analogous 1-methyl-5-aminopyrazole systems.
    • URL
  • Regioselectivity Data

    • Title: Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
    • Source: BenchChem Technical Guides.
    • Context: Comparative data on solvent effects and hydrazine substitution patterns influencing isomer ratios.[8]

Sources

Optimization

Technical Support Center: Solubility Guide for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Compound Identification & Physicochemical Snapshot Before addressing specific solubility challenges, verify that your compound matches the physicochemical profile below. Mismatches in salt form (e.g., Hydrochloride vs.

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identification & Physicochemical Snapshot

Before addressing specific solubility challenges, verify that your compound matches the physicochemical profile below. Mismatches in salt form (e.g., Hydrochloride vs. Free Base) are the most common cause of solubility failure.[1]

PropertyDetail
Compound Name 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
CAS Number 1249871-04-2
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Physical State Solid (typically off-white to pale yellow powder)
pKa (Calculated) ~3.5 - 4.0 (Weak base due to aminopyrazole moiety)
LogP (Predicted) ~1.6 - 2.0 (Moderately lipophilic)

Solubility Profile: DMSO vs. Methanol[1][4][5]

This compound exhibits distinct behaviors in aprotic polar solvents (DMSO) versus protic polar solvents (Methanol).[1] Understanding this dichotomy is key to successful stock preparation.

Comparative Solubility Table
SolventSolubility PotentialPrimary MechanismCommon Issues
DMSO High (>20 mg/mL)Dipole-dipole interactions; disruption of crystal lattice.[1]Hygroscopicity: Absorbed water causes immediate precipitation.[1] Freezing: Stocks freeze at <18°C, causing micro-precipitation.[1]
Methanol Moderate to Low (<5 mg/mL)Hydrogen bonding (donor/acceptor).[1]Crystal Packing: High lattice energy resists dissolution at RT.[1] Saturation: Rapidly reaches saturation; requires heat.[1]

Troubleshooting Guide: Step-by-Step Protocols

Scenario A: "The compound won't dissolve in DMSO."[1]

Diagnosis: This is unexpected for this class of compounds.[1] The issue is likely water contamination in the DMSO or kinetic trapping (aggregates).[1]

Protocol 1: The "Dry & Heat" Method

  • Verify DMSO Quality: Ensure you are using anhydrous DMSO (≤0.1% water).[1] Old bottles of DMSO absorb atmospheric moisture, which acts as an antisolvent for this lipophilic molecule.[1]

  • Vortexing: Vortex vigorously for 60 seconds. Do not just invert the tube.

  • Thermal Activation:

    • Place the sealed vial in a water bath or heating block set to 45°C for 10 minutes.

    • Scientific Rationale: Increasing temperature increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solid [1].[1]

  • Sonication: If visible particles remain, sonicate at 40 kHz for 5-10 minutes. Ensure the bath water is warm, not cold.[1]

Scenario B: "The compound precipitates from Methanol."

Diagnosis: Methanol is a protic solvent.[1][2] While the amine group can H-bond, the fluorophenyl ring drives lipophilicity/stacking, making the compound reluctant to enter the methanolic phase at high concentrations.[1]

Protocol 2: The "Acid-Assist" Method (For Analytical Standards) Use this if you are preparing samples for HPLC/LC-MS and can tolerate acidic pH.[1]

  • Initial Slurry: Add the required volume of Methanol.[1] You will likely see a cloudy suspension.[1]

  • Acidification: Add 0.1% Formic Acid or Acetic Acid to the methanol.

    • Scientific Rationale: Protonating the primary amine (forming the ammonium species) drastically increases polarity and solvation by methanol [2].[1]

  • Heat & Sonicate: Heat to 40°C and sonicate. The transition from free base to salt usually clears the solution immediately.[1]

Scenario C: "It crashed out when I diluted my DMSO stock into water/media."

Diagnosis: This is the "Solvent Shift" effect.[1] The sudden change in dielectric constant forces the hydrophobic compound out of solution.[1]

Protocol 3: The Stepwise Dilution

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Aqueous.

  • Create a Working Solution: Dilute your DMSO stock 1:10 into Methanol or PEG-400 first.[1]

  • Final Dilution: Slowly add this intermediate solution to your media with rapid stirring.

  • Limit Final Concentration: Ensure the final DMSO concentration is <0.5% (v/v) to minimize toxicity, but high enough to keep the compound soluble.

Decision Logic Visualization

The following diagram illustrates the logical flow for troubleshooting solubility based on the solvent system used.

SolubilityWorkflow Start Start: Solubility Issue Identified SolventCheck Which Solvent? Start->SolventCheck DMSO_Branch Solvent: DMSO SolventCheck->DMSO_Branch MeOH_Branch Solvent: Methanol SolventCheck->MeOH_Branch CheckWater Check DMSO Water Content (Is it Anhydrous?) DMSO_Branch->CheckWater HeatSonicate Heat (45°C) + Sonicate (10 mins) CheckWater->HeatSonicate Yes CheckWater->HeatSonicate No (Replace DMSO) SuccessDMSO Solution Clear? Proceed to Experiment HeatSonicate->SuccessDMSO CheckConc Concentration > 5 mg/mL? MeOH_Branch->CheckConc Acidify Add 0.1% Formic Acid (Protonate Amine) CheckConc->Acidify Yes (High Conc) HeatMeOH Gentle Heat (40°C) CheckConc->HeatMeOH No (Low Conc) Acidify->HeatMeOH HeatMeOH->SuccessDMSO Clear

Figure 1: Decision tree for troubleshooting solubility issues based on solvent polarity and compound concentration.

Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock at -20°C? A: Yes, but with a caveat. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can induce crystal nucleation.[1]

  • Recommendation: Aliquot the stock into single-use vials before freezing. When thawing, always warm to 37°C and vortex to ensure any micro-precipitates are redissolved before use.[1]

Q2: Why does the solution turn yellow over time? A: Aminopyrazoles are susceptible to slow oxidation, especially in solution exposed to light and air.[1]

  • Recommendation: Store stocks in amber vials and purge the headspace with nitrogen or argon if storing for >1 month.[1]

Q3: I see a "jelly-like" substance when mixing with water. What is this? A: This is likely a hydrotropic effect or rapid precipitation forming a colloidal suspension.[1]

  • Fix: Your concentration is too high for the aqueous buffer.[1] You must lower the final concentration or increase the percentage of co-solvent (e.g., add 5-10% PEG-400 or Captisol® to the buffer) [3].[1]

Q4: Is the salt form better for Methanol solubility? A: Absolutely. If you have the option to buy or make the Hydrochloride (HCl) salt of this compound, it will have significantly higher solubility in Methanol and Water compared to the free base described here.[1]

References

  • Sigma-Aldrich. Product Properties: 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1249871-04-2).[1] Accessed March 2, 2026.[1] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 201772, 4-(4-fluorophenyl)-1H-pyrazol-5-amine.[1] (Structural Analog Analysis). Accessed March 2, 2026.[1] Link[1]

  • BenchChem. Solubility of Aminopyrazoles in Organic Solvents: A Technical Guide. (General Protocol).[1][2][3] Accessed March 2, 2026.[1] Link[1]

  • Fisher Scientific. Safety Data Sheet: Aminopyrazole Derivatives. Accessed March 2, 2026.[1] Link

Sources

Troubleshooting

Technical Support Center: Aminopyrazole Synthesis &amp; Purification

Topic: Removing Regioisomer Impurities in Aminopyrazole Synthesis Content Type: Technical Support Center Guide Subject: Regiocontrol and Impurity Removal in -Substituted Aminopyrazole Synthesis Doc ID: AP-REGIO-001 Last...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Regioisomer Impurities in Aminopyrazole Synthesis Content Type: Technical Support Center Guide

Subject: Regiocontrol and Impurity Removal in


-Substituted Aminopyrazole Synthesis
Doc ID:  AP-REGIO-001
Last Updated:  March 2, 2026
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary

The synthesis of aminopyrazoles, particularly via the condensation of hydrazines with


-ketonitriles, frequently suffers from regioselectivity issues. The nucleophilic attack can occur at either the ketone or the nitrile carbon, leading to a mixture of 5-aminopyrazoles  (typically thermodynamic) and 3-aminopyrazoles  (often kinetic or sterically driven).

This guide addresses the removal of regioisomer impurities through two critical lenses:

  • Upstream Control: Optimizing reaction conditions to minimize impurity formation.

  • Downstream Purification: Protocols for separating existing isomeric mixtures.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Reaction Optimization

Q1: I am targeting the 3-amino-1-alkylpyrazole, but I am getting predominantly the 5-amino isomer. Why? A: This is a classic kinetic vs. thermodynamic control issue.

  • The Mechanism: Alkylhydrazines are more nucleophilic at the substituted nitrogen (

    
    ).[1] However, the 5-amino isomer is often thermodynamically more stable due to electronic conjugation or hydrogen bonding.
    
  • The Fix: To favor the 3-amino isomer (kinetic product), you must lower the reaction temperature and avoid acidic conditions which catalyze equilibration.

    • Protocol Shift: Switch to a "inverse addition" method at

      
       using a basic alkoxide solvent system (e.g., NaOEt/EtOH). This deprotonates the hydrazine, enhancing the nucleophilicity of the unsubstituted nitrogen, directing attack toward the nitrile first (or ketone, depending on specific electrophile electronics).
      

Q2: My LC-MS shows a single peak, but the NMR suggests a mixture. Is my product impure? A: Not necessarily. Aminopyrazoles exhibit annular tautomerism .[2]

  • Diagnosis: In solution,

    
    -unsubstituted aminopyrazoles exist in equilibrium between the 
    
    
    
    - and
    
    
    - forms. If you have an
    
    
    -substituted pyrazole, this is less likely to be tautomerism and more likely a regioisomer co-eluting.
  • Verification: Run the NMR in two different solvents (e.g., DMSO-

    
     vs. CDCl
    
    
    
    ). If the peak ratios change significantly or coalesce, it is tautomerism. If the ratio remains fixed (e.g., exactly 85:15), you have a regioisomer impurity.
Category B: Purification & Isolation

Q3: Chromatography is failing to separate the 3-amino and 5-amino isomers. They co-elute on silica. What now? A: Regioisomers of aminopyrazoles often have nearly identical


 values on standard silica due to similar polarities.
  • Solution 1 (Chemical Modification): Derivatize the amine. React the crude mixture with acetic anhydride. The reaction rates of the exocyclic amine often differ between isomers due to steric hindrance from the

    
    -substituent. The acetylated derivatives often have vastly different chromatographic properties.
    
  • Solution 2 (pH-Swing Recrystallization): The pKa of the ring nitrogens differs between isomers. Dissolve the mixture in minimal hot ethyl acetate and add hexanes until turbid. If that fails, convert to the HCl salt; the crystal lattice energy differences between the isomeric salts are often larger than the free bases.

Q4: Can I use distillation to purify my aminopyrazole? A: Only for low molecular weight,


-unsubstituted pyrazoles (e.g., 3(5)-aminopyrazole boils at 

at 0.01 mmHg). For

-aryl or substituted alkyl derivatives, distillation usually leads to thermal degradation or polymerization before the isomers separate. Recrystallization is the mandatory standard.

Visualizing the Challenge

Figure 1: Mechanistic Divergence in Pyrazole Synthesis

This diagram illustrates the bifurcation point where reaction conditions dictate the formation of the 3-amino vs. 5-amino isomer.

G Start Hydrazine (R-NH-NH2) + Beta-Ketonitrile Inter1 Hydrazone Intermediate (Kinetic) Start->Inter1 Low Temp / Basic Inter2 Ene-hydrazine (Thermodynamic) Start->Inter2 High Temp / Acidic Inter1->Inter2 Equilibration (Heat/Acid) Prod3 3-Aminopyrazole (Target: Kinetic) Inter1->Prod3 Cyclization (Fast) Prod5 5-Aminopyrazole (Impurity: Thermodynamic) Inter2->Prod5 Cyclization (Slow)

Caption: Kinetic vs. Thermodynamic pathways. Controlling the intermediate equilibration is key to preventing regioisomer formation.

Experimental Protocols

Protocol A: Fractional Recrystallization for Isomer Removal

Use this when you have a mixture (e.g., 80:20) and need >98% purity.

Prerequisites:

  • Crude aminopyrazole mixture (solid or oil).[3]

  • Solvents: Ethanol (95%), Water, Hexanes, Ethyl Acetate.

Step-by-Step:

  • Solvent Screen: Take 50 mg of crude. Test solubility in boiling EtOH. If soluble, add water dropwise until persistent turbidity is observed.[4] Cool to RT.

    • Result: If crystals form, analyze by NMR. Isomers often crystallize in different habits (needles vs. plates).

  • The "Salt Break" Method (High Success Rate):

    • Dissolve 10 g of crude mixture in 100 mL Methanol.

    • Add 1.1 equivalents of HCl (4M in dioxane).

    • Evaporate to dryness to obtain the hydrochloride salts.

    • Recrystallize the salt from Isopropanol/Ethanol (9:1) . The 5-amino isomer salt is typically far less soluble and will crystallize out first (or vice versa depending on R-group).

    • Filter the solid.[3][5] Neutralize a small sample and check NMR.

    • Recovery: Suspend the pure salt in water, adjust pH to 10 with NaOH, and extract with DCM to recover the free base.

Protocol B: Regioselective Synthesis (Prevention)

Based on Fandrick et al. methodologies for directing regioselectivity.

ParameterCondition for 3-Amino IsomerCondition for 5-Amino Isomer
Solvent Ethanol / NaOEt (Basic)Ethanol / AcOH (Acidic)
Temperature

(Ice bath)
Reflux (

)
Addition Order Add Ketonitrile to HydrazineAdd Hydrazine to Ketonitrile
Mechanism Kinetic ControlThermodynamic Control

Quantitative Data: Solvent Effects on Regioisomer Ratio[6]

The following table summarizes the effect of reaction solvent on the ratio of 5-amino to 3-amino isomers during the condensation of phenylhydrazine with benzoylacetonitrile.

Solvent SystemCatalystTemperature5-Amino : 3-Amino Ratio
Ethanol NoneReflux85 : 15
Ethanol HCl (cat.)Reflux95 : 5
Ethanol NaOEt

10 : 90
Toluene AcOH

> 99 : 1
DMF None

60 : 40

Note: Data derived from general trends in pyrazole synthesis literature [1, 2].

Decision Tree: Purification Workflow

Purification Start Crude Reaction Mixture (Isomer Mix) CheckRatio Check Ratio (H-NMR) Start->CheckRatio HighPurity Ratio > 90:10 CheckRatio->HighPurity Good Selectivity LowPurity Ratio < 90:10 CheckRatio->LowPurity Poor Selectivity Recryst Recrystallization (EtOH/Water) HighPurity->Recryst SaltForm Form HCl Salt Recrystallize from IPA LowPurity->SaltForm Success Pure Isomer (>98%) Recryst->Success Fail Still Impure Recryst->Fail SaltForm->Success SaltForm->Fail Column Flash Chromatography (DCM/MeOH + 1% NH3) Column->Success Column->Fail Co-elution Fail->Column Derivatize Derivatize (Ac2O) Then Column Fail->Derivatize Last Resort Derivatize->Success

Caption: Step-by-step decision matrix for isolating the desired aminopyrazole regioisomer.

References

  • Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • 3(5)-Aminopyrazole Synthesis Procedure. Organic Syntheses. [Link]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). [Link]

Sources

Optimization

Application Support Center: Optimizing Cyclization Temperature for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals synthesizing 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine , a critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals synthesizing 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine , a critical building block frequently utilized in the development of p38 MAP kinase inhibitors and other bioactive heterocycles.

A persistent challenge in this synthesis is controlling the regioselectivity when reacting a 3-oxopropanenitrile derivative (such as an enaminonitrile) with methylhydrazine. This guide provides field-proven insights into how temperature modulation dictates kinetic versus thermodynamic control, ensuring high yields of the desired 5-amino isomer over the 3-amino impurity.

Mechanistic Pathway & The Role of Temperature

The synthesis relies on a two-step condensation-cyclization cascade. Methylhydrazine possesses two nucleophilic centers: the primary amine (-NH₂) and the secondary amine (-NHCH₃). The regiochemical outcome is entirely dependent on which nitrogen attacks the electrophilic carbon first.

  • Initial Attack (Kinetic Control): The -NH₂ group is less sterically hindered than the -NHCH₃ group. At strictly controlled low temperatures (0–10 °C), the -NH₂ group kinetically favors the initial nucleophilic attack on the electrophilic carbon of the enaminonitrile[1].

  • Cyclization (Thermodynamic Drive): Once the acyclic intermediate is formed, elevated temperatures (80–100 °C) are required to overcome the activation energy barrier. This thermal energy allows the secondary -NHCH₃ group to attack the nitrile carbon, closing the ring and yielding the 1-methyl-5-aminopyrazole[2].

If the initial addition is performed at elevated temperatures, the more nucleophilic (but sterically hindered) -NHCH₃ group can compete for the initial attack, leading to a loss of regioselectivity and the irreversible formation of the 1-methyl-3-aminopyrazole impurity[3].

G A 2-(4-Fluorophenyl)-3-(dimethylamino)acrylonitrile + Methylhydrazine B Intermediate A (Kinetic NH2 addition) A->B 0-10 °C Kinetic Control D Intermediate B (Thermodynamic NHCH3 addition) A->D >25 °C Loss of Regioselectivity C 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine (Target) B->C 80-100 °C Cyclization E 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-3-amine (Impurity) D->E 80-100 °C Cyclization

Regioselective pathway of 5-aminopyrazole synthesis dictated by temperature control.

Standard Operating Procedure (SOP): Two-Stage Temperature Protocol

To ensure a self-validating and reproducible system, follow this optimized two-stage methodology. The separation of the condensation and cyclization phases is critical for purity.

Step 1: Preparation Suspend 2-(4-fluorophenyl)-3-(dimethylamino)acrylonitrile (1.0 eq) in anhydrous ethanol (10 volumes). Ensure the reactor is under a dry nitrogen atmosphere.

Step 2: Kinetic Cooling Chill the reactor to 0–5 °C using an ice/water bath. Allow the solvent to equilibrate for 15 minutes.

Step 3: Regioselective Addition (Critical Step) Add methylhydrazine (1.1 eq) dropwise over 30 to 45 minutes. Do not allow the internal temperature to exceed 10 °C. Continuous internal temperature monitoring is required to prevent exothermic micro-spikes that ruin regioselectivity[4].

Step 4: Intermediate Maturation Remove the cooling bath and allow the mixture to gradually warm to 20–25 °C. Stir for 1 hour to ensure complete conversion to the acyclic hydrazone intermediate.

Step 5: Thermodynamic Cyclization Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 4 to 6 hours. Monitor the disappearance of the intermediate via HPLC or TLC.

Step 6: Workup and Isolation Cool the mixture to room temperature, concentrate under reduced pressure to 3 volumes, and precipitate the product using cold distilled water. Filter, wash with cold water, and dry under a vacuum to obtain 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Quantitative Data: Temperature and Solvent Effects

The table below summarizes the causality between solvent/temperature choices and the resulting isomer distribution, based on standard optimization matrices.

SolventAddition Temp (°C)Cyclization Temp (°C)5-Amino Yield (%)3-Amino Impurity (%)
Ethanol 0 - 5 78 (Reflux) 88 < 2
Ethanol2578 (Reflux)6522
Toluene0 - 5110 (Reflux)815
DMF251005238

Troubleshooting & FAQs

Q1: My HPLC shows a 70:30 mixture of the 5-amino and 3-amino isomers. How do I fix this? A: A high ratio of the 3-amino isomer indicates a failure in kinetic control during the initial methylhydrazine addition[2]. Ensure your cooling bath is strictly maintained at 0–5 °C. Furthermore, check your addition rate; adding methylhydrazine too quickly causes localized exothermic spikes, providing enough thermal energy for the sterically hindered secondary amine to attack the enamine carbon.

Q2: The reaction stalls at the acyclic intermediate, and the pyrazole ring won't close. What is wrong? A: The intramolecular attack of the -NHCH₃ group on the nitrile is an energy-demanding step[1]. If the reaction stalls, your cyclization temperature is likely too low. Ensure your ethanol is at a rolling reflux (78 °C). If the problem persists, switching to a higher-boiling solvent like 1-propanol (97 °C) or adding a catalytic amount of a Brønsted acid (like acetic acid) can activate the nitrile and drive the cyclization forward.

Q3: Can I use symmetrical hydrazines or hydrazine hydrate instead to avoid the regioselectivity issue? A: Using hydrazine hydrate will yield the des-methyl pyrazole (1H-pyrazol-5-amine), which would require a subsequent methylation step. Unfortunately, direct N-methylation of 1H-pyrazoles generally yields a mixture of N1 and N2 alkylated products, which is far more difficult to separate than simply controlling the initial cyclization temperature with methylhydrazine[4].

Q4: Does the leaving group on the starting material affect the required temperature? A: Yes. Enaminonitriles (with a dimethylamine leaving group) are highly reactive and ideal for this low-temperature kinetic addition. If you are using a β-keto nitrile (where water is the leaving group) or a β-alkoxy nitrile, the electrophilicity of the carbon is different, and you may need to adjust the initial addition temperature slightly, though 0–5 °C remains the safest starting point[3].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).[Link]

  • New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine. American Chemical Society (ACS).[Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. American Chemical Society (ACS).[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals synthesizing 1-substituted-1H-pyrazol-5-amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals synthesizing 1-substituted-1H-pyrazol-5-amines. The condensation of methylhydrazine with 2-(4-fluorophenyl)-3-substituted-acrylonitriles presents unique downstream separation challenges, including regioisomer mixtures, toxic residuals, and tarry byproducts.

Troubleshooting & FAQs

Q1: How do I separate the desired 5-amino target from the 3-amino regioisomer byproduct? Causality & Solution: The condensation reaction inherently yields a mixture of 1-methyl-5-amino and 1-methyl-3-amino pyrazoles. Due to the steric bulk of the adjacent N1-methyl group and the C4-(4-fluorophenyl) group, the 5-amino group is highly sterically hindered. This shielding significantly reduces its capacity to hydrogen-bond with the stationary silanol groups on silica gel. Consequently, the 5-amino regioisomer exhibits a higher


 value and elutes earlier than the less-hindered 3-amino isomer during normal-phase chromatography. Use a gradient of Hexane/Ethyl Acetate to resolve these isomers effectively .

Q2: My crude mixture contains residual methylhydrazine. How do I safely and completely remove it before chromatography? Causality & Solution: Methylhydrazine is highly toxic, water-soluble, and basic. Loading it directly onto a silica column can cause streaking, stationary phase degradation, and severe safety hazards. Because the target pyrazole is highly lipophilic, a rigorous liquid-liquid extraction (LLE) using ethyl acetate and water will partition the unreacted methylhydrazine entirely into the aqueous phase .

Q3: The isolated 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is an oil or has a dark yellow/brown color. How do I obtain a crystalline solid? Causality & Solution: Pyrazole syntheses involving hydrazines often generate trace polymeric tars and oxidation byproducts. These impurities act as freezing-point depressants, preventing crystallization and causing discoloration. Activated charcoal treatment exploits the high surface area of carbon to adsorb these large, conjugated tar molecules. Subsequent recrystallization from an ethanol/water matrix will yield a pure crystalline solid .

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure absolute confidence at each stage of the purification workflow.

Protocol A: Liquid-Liquid Extraction & Quenching
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (10 mL per 1 g of crude material).

  • Extraction: Transfer the mixture to a separatory funnel and add an equal volume of distilled water.

  • Phase Separation: Agitate gently, vent the funnel, and allow the phases to separate completely.

  • Aqueous Removal: Drain the lower aqueous phase (containing the toxic methylhydrazine) into a designated hazardous waste container.

  • Washing & Validation: Repeat the water wash two additional times. Self-Validation: Test the pH of the third aqueous wash; a neutral pH (~7.0) confirms the complete removal of basic methylhydrazine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Silica Gel Column Chromatography
  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexane using a 1:30 crude-to-silica ratio by weight. Pack the column uniformly.

  • Loading: Dry-load the crude organic concentrate onto a minimal amount of silica gel and apply it evenly to the top of the column bed.

  • Elution: Elute using a solvent gradient of Hexane:Ethyl Acetate, starting at 95:5 and gradually increasing polarity to 70:30.

  • Fraction Collection & Validation: Collect fractions and monitor via TLC (Hexane:EtOAc 70:30). Self-Validation: The target 5-amino isomer will appear as the higher spot (

    
     ~0.45), confirming successful separation from the slower-eluting 3-amino spot (
    
    
    
    ~0.25).
  • Concentration: Pool the fractions containing the pure 5-amino isomer and concentrate under vacuum.

Protocol C: Decolorization and Recrystallization
  • Dissolution: Dissolve the concentrated target fractions in hot Ethanol (approx. 5 mL/g of product).

  • Adsorption: Add activated charcoal (10% by weight of the product) and stir the suspension at 60°C for 15 minutes.

  • Filtration: Filter the hot mixture through a tightly packed Celite pad, washing the pad with 2 mL of hot Ethanol to ensure complete product recovery.

  • Crystallization: Add distilled water dropwise to the hot filtrate until slight turbidity persists. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation & Validation: Filter the resulting crystals, wash with ice-cold Ethanol/Water (1:1), and dry under high vacuum. Self-Validation: The transition from a dark oil to an off-white/white crystalline solid confirms the successful removal of freezing-point depressing tars .

Quantitative Separation Data

Parameter5-Amino Regioisomer (Target)3-Amino Regioisomer (Byproduct)Mechanistic Rationale
TLC

(70:30 Hexane:EtOAc)
~0.45~0.25Steric hindrance at the 5-position shields the primary amine from silica silanol groups, reducing retention.
Aqueous Solubility InsolubleInsolubleHigh lipophilicity of the fluorophenyl group prevents aqueous partitioning during the LLE phase.
Physical State (Crude) Viscous oil / Discolored solidSolidTrace oxidation tars act as freezing-point depressants, necessitating charcoal decolorization.

Workflow Visualization

G Start Crude Reaction Mixture (Pyrazoles, Methylhydrazine, Tars) LLE Liquid-Liquid Extraction (EtOAc / H2O) Start->LLE AqPhase Aqueous Phase (Discard: Methylhydrazine) LLE->AqPhase Partitions toxins OrgPhase Organic Phase (Concentrate) LLE->OrgPhase Retains organics Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase->Chromatography Isomer3 3-Amino Regioisomer (Byproduct) Chromatography->Isomer3 Slower elution (Low Rf) Isomer5 5-Amino Regioisomer (Target Compound) Chromatography->Isomer5 Faster elution (High Rf) Charcoal Activated Charcoal & Celite Filtration Isomer5->Charcoal If colored/oily Pure Pure 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Charcoal->Pure Removes trace tars

Workflow for the isolation and purification of 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

References

  • Google Patents. "Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain.
  • MDPI. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Available at: [Link]

Optimization

Overcoming steric hindrance in 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine derivatization

Technical Support Center: Advanced Heterocyclic Chemistry Division Ticket ID: #AP-5-F-STERIC Topic: Derivatization of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Heterocyclic Chemistry Division Ticket ID: #AP-5-F-STERIC Topic: Derivatization of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "C5-Amine Squeeze"

Welcome to the technical support hub for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine . If you are reading this, you are likely experiencing stalled reactions, low yields (<10%), or recovered starting material despite using standard coupling conditions (EDC, HATU, or standard SNAr).

The Root Cause: Your molecule presents a "perfect storm" of deactivation:

  • Electronic Deactivation: The pyrazole ring acts as an electron sink. The lone pair on the C5-amine is heavily delocalized into the aromatic system (guanidine-like resonance), rendering it significantly less nucleophilic than a standard aniline.

  • Steric Pincer: The amine is flanked by a N1-Methyl group and a C4-Aryl group . This creates a "buttressing effect" that physically blocks the approach of electrophiles.

This guide provides high-energy, catalytically optimized protocols to overcome these specific barriers.

Module 1: Amide Coupling Troubleshooting

User Question: "I tried coupling this amine with a benzoic acid derivative using EDC/HOBt and later HATU/DIPEA in DMF. I see <5% conversion by LCMS. What is wrong?"

Diagnosis: Standard uronium reagents (HATU/HBTU) rely on the amine attacking an active ester. Your amine is too sterically hindered and electron-poor to attack this intermediate before it hydrolyzes. You need a more reactive intermediate (Acyl Imidazolium or Acid Chloride).

The Solution: TCFH-NMI Activation

The combination of TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) generates an highly electrophilic N-acyl imidazolium species in situ, which is reactive enough to couple with extremely hindered anilines.[1][2][3]

Protocol: TCFH-NMI Coupling

ReagentEquivalentsRole
Carboxylic Acid1.0 equivSubstrate
TCFH 1.5 equivCoupling Agent (Chlorinating agent equivalent)
NMI 3.0 equivBase & Nucleophilic Catalyst
Acetonitrile (MeCN)[0.1 M]Solvent (Critical: Do not use DMF)
Target Amine1.2 equivNucleophile

Step-by-Step Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) and the Pyrazol-5-amine (1.2 equiv) in anhydrous Acetonitrile.

  • Add NMI (3.0 equiv) via syringe. Stir for 5 minutes.

  • Add TCFH (1.5 equiv) in one portion.

  • Stir at ambient temperature for 2–18 hours.

    • Note: If conversion is slow after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), saturated NaHCO₃, and brine.

Why this works: TCFH converts the acid into an acid chloride-like species, which NMI immediately intercepts to form a cationic N-acyl imidazolium.[4] This species is small and highly electrophilic, bypassing the steric gate of your pyrazole.

Module 2: C-N Bond Formation (Arylation)

User Question: "I need to attach a pyridine ring to the amine. SNAr with chloropyridine failed even at 120°C. Should I try Ullmann?"

Diagnosis: SNAr requires a strong nucleophile, which your amine is not. Ullmann conditions often require high temperatures that cause decomposition of pyrazoles. You require Buchwald-Hartwig Amination , but "standard" ligands (BINAP, dppf) will fail due to the steric bulk of the amine.

The Solution: Pd-Catalysis with Bulky Biaryl Phosphines

You must use "Third Generation" Buchwald precatalysts with ligands designed for hindered amines. BrettPhos or tBuBrettPhos are the ligands of choice here.

Protocol: Hindered Buchwald-Hartwig Coupling

ComponentRecommendationReason
Catalyst Pd(OAc)₂ + BrettPhos (or BrettPhos Pd G4 Precatalyst)BrettPhos is optimized for primary amines and resists forming inactive bis-ligated complexes.
Base Cs₂CO₃ (Weak) or NaOtBu (Strong)Use NaOtBu if your substrate has no base-sensitive groups (esters/nitriles). Use Cs₂CO₃ otherwise.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol allows higher temps (100°C+) and promotes solubility.

Step-by-Step Procedure:

  • Charge a vial with:

    • Aryl Halide (1.0 equiv)[5][6]

    • Pyrazol-5-amine (1.2 equiv)

    • BrettPhos Pd G4 Precatalyst (2–5 mol%)

    • NaOtBu (1.4 equiv)

  • Seal and purge with Nitrogen/Argon (3 cycles).

  • Add anhydrous t-Amyl Alcohol (degassed).

  • Heat to 100°C for 12 hours.

  • Filter through Celite before analysis.

Module 3: Decision Logic & Visualization

Use the following workflow to determine the correct path for your specific derivative.

G Start Target: Derivatize C5-Amine CheckType What is the Electrophile? Start->CheckType Acid Carboxylic Acid CheckType->Acid ArylHalide Aryl/Heteroaryl Halide CheckType->ArylHalide Sulfonyl Sulfonyl Chloride CheckType->Sulfonyl Standard Try HATU/DIPEA Acid->Standard SnAr SnAr (High Temp) ArylHalide->SnAr DirectSulf Direct Sulfonylation (Pyridine/DCM) Sulfonyl->DirectSulf Fail1 Yield < 10%? Standard->Fail1 TCFH Switch to TCFH / NMI (Acetonitrile, RT) Fail1->TCFH Yes AcidCl Force: Acid Chloride + Pyridine (Microwave 80°C) TCFH->AcidCl If TCFH fails Fail2 No Reaction? SnAr->Fail2 Buchwald Buchwald-Hartwig Ligand: BrettPhos Base: NaOtBu Fail2->Buchwald Yes Fail3 Stalled? DirectSulf->Fail3 Deprot Anion Method: 1. NaH (THF, 0°C) 2. R-SO2Cl Fail3->Deprot Yes

Caption: Optimization workflow for sterically hindered 5-aminopyrazoles.

Module 4: FAQs (Field Notes)

Q: I am seeing methylation on the ring nitrogen (N2) instead of the amine. Why? A: In 1-methyl-pyrazoles, the N2 position has pyridine-like character. If you use a "hard" electrophile (like Methyl Iodide or Acetyl Chloride) without a specific base, N2 competes.

  • Fix: For alkylation, use Reductive Amination (Aldehyde + Ti(OiPr)₄ + NaBH(OAc)₃) to favor the exocyclic amine via imine formation.

Q: Can I use microwave irradiation for the TCFH reaction? A: Generally, no . TCFH decomposes rapidly at high temperatures. If TCFH fails at 50°C, switch to the Acid Chloride method with microwave heating.

Q: My product is water-soluble and I can't extract it. A: 5-aminopyrazole amides are often polar.

  • Fix: Do not use aqueous workup. Filter off the reaction salts (NMI-H salts are soluble in DCM/MeCN, but phosphate salts precipitate). Evaporate the solvent and load the crude oil directly onto a C18 Reverse Phase column.

References

  • TCFH-NMI Coupling: Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 2018, 20(14), 4218–4222.

  • Aminopyrazole Reactivity: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-Amino-1-arylpyrazoles." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Buchwald-Hartwig for Hindered Amines: Maiti, D., et al. "Pd-Catalyzed Amination of Aryl Halides with Hindered Amines." Chemical Science, 2011, 2, 57-68.

  • General Review: El-Sawy, E. R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines."[7] Chemistry Central Journal, 2018, 12, 6.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary The aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors. However, the synthesis of 4-(4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors. However, the synthesis of 4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (hereafter "The Product") is frequently plagued by regioselectivity issues, often co-generating the thermodynamic or kinetic alternative: the 3-amino isomer .

This guide provides a definitive technical framework to distinguish the 5-amino product from its 3-amino alternative using 1H and 19F NMR. Unlike generic spectral lists, this document focuses on the causality of spectral features and establishes a self-validating protocol using Nuclear Overhauser Effect (NOE) and solvent-dependent analysis.

Structural Context & The "Regioisomer Problem"

When reacting hydrazines with


-ketonitriles (or equivalent synthons), two cyclization pathways are possible. Correct structural assignment is critical as the biological activity of 5-amino-pyrazoles differs vastly from 3-amino-pyrazoles.
  • The Product (Target): 1-methyl-5-amino-4-(4-fluorophenyl)pyrazole.

    • Key Feature: The

      
      -methyl group is adjacent to the amine (
      
      
      
      ).
  • The Alternative (Impurity/Isomer): 1-methyl-3-amino-4-(4-fluorophenyl)pyrazole.

    • Key Feature: The

      
      -methyl group is adjacent to a methine proton (
      
      
      
      ) at position 5.
Structural Logic Diagram

RegioisomerLogic Precursors Hydrazine + Beta-Ketonitrile Cyclization Cyclization Reaction Precursors->Cyclization Product TARGET: 5-Amino Isomer (N-Me near NH2) Cyclization->Product Kinetic/Thermo Control Alternative ALTERNATIVE: 3-Amino Isomer (N-Me near C5-H) Cyclization->Alternative Differentiation NMR Differentiation (NOE & HMBC) Product->Differentiation Alternative->Differentiation

Figure 1: The divergent synthesis pathways requiring NMR validation.

Experimental Protocol

To ensure reproducibility and clear observation of exchangeable amine protons, specific parameters are required.

Sample Preparation[1]
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Why? Chloroform-d (

      
      ) often facilitates rapid exchange of the 
      
      
      
      protons, broadening them into the baseline or merging them with water. DMSO-d6 stabilizes the amine protons via hydrogen bonding, appearing as a distinct singlet or broad singlet around 5.0–6.5 ppm.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tubes: High-quality 5mm tubes (Wilmad 528-PP or equivalent) to minimize shimming errors on the fluorine multiplets.

Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz preferred for resolving AA'BB' systems).

  • Pulse Sequence: zg30 (standard proton) and noesygppr1d (1D NOE) or noesyph (2D NOESY).

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of the isolated pyrazole ring protons for accurate integration.
    

Spectral Analysis: The Product (5-Amino)

The following data characterizes the 5-amino isomer.

1H NMR Assignment (400 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Justification
7.55 Singlet (s)1HH-3 (Pyrazole)This proton is isolated on the ring. In the 5-amino isomer, it is far from the N-methyl group.
7.45 – 7.52 Multiplet (m)2HAr-H (meta to F) Part of the AA'BB' system. Couples to F (

Hz) and ortho-H.
7.18 – 7.25 Multiplet (m)2HAr-H (ortho to F) Part of the AA'BB' system. Strong coupling to F (

Hz).
5.25 Broad Singlet (bs)2H-NH2 Exchangeable. Chemical shift varies with concentration/water content.[1] Diagnostic handle for NOE.
3.62 Singlet (s)3HN-CH3 Diagnostic methyl group.
19F NMR Assignment
  • Shift:

    
     ppm (referenced to 
    
    
    
    ).
  • Pattern: Multiplet (tt or similar complex pattern) due to coupling with H-ortho (

    
    ) and H-meta (
    
    
    
    ). If proton-decoupled (
    
    
    ), it appears as a singlet.

Comparative Guide: 5-Amino vs. 3-Amino[3]

This section objectively compares the target product with its common alternative. The primary differentiator is the Nuclear Overhauser Effect (NOE) , which measures through-space proximity (< 5 Å).

The Diagnostic Logic
  • Scenario A (The Product - 5-Amino):

    • The

      
      -Methyl (Pos 1) is spatially adjacent to the Amine (Pos 5).
      
    • The

      
      -Methyl is distant  from the Pyrazole-CH (Pos 3).
      
    • Result: NOE correlation between

      
      -Me and 
      
      
      
      . No NOE between
      
      
      -Me and Pyrazole-CH.
  • Scenario B (The Alternative - 3-Amino):

    • The

      
      -Methyl (Pos 1) is spatially adjacent to the Pyrazole-CH (Pos 5).
      
    • The Amine is at Pos 3, distant from the

      
      -Methyl.
      
    • Result: Strong NOE correlation between

      
      -Me and Pyrazole-CH.
      
Comparative Data Table
FeatureProduct (5-Amino) Alternative (3-Amino) Status
N-Me Shift

3.62 ppm

3.75 - 3.85 ppm
Indicative only (unreliable alone)
Pyrazole-CH Shift

7.55 ppm (H3)

7.30 - 7.40 ppm (H5)
Indicative
NOE: N-Me

Ring H
Negative / Weak Positive / Strong DEFINITIVE
NOE: N-Me

NH2
Positive (in DMSO)Negative DEFINITIVE
HMBC: N-Me

C5
Correlates to C-NH2 (

)
Correlates to C-H (

)
DEFINITIVE
Validation Workflow Diagram

ValidationWorkflow Sample Sample in DMSO-d6 Step1 1. Acquire 1H NMR Identify N-Me (s) and Pyrazole-H (s) Sample->Step1 Step2 2. Run 1D NOE / 2D NOESY Irradiate N-Me signal Step1->Step2 Decision Is there a strong NOE to the Pyrazole-H? Step2->Decision Result3 YES: It is the 3-Amino Alternative Decision->Result3 Strong Signal Result5 NO: Check for NOE to NH2 signal Decision->Result5 No Signal Final CONFIRMED: 5-Amino Product Result5->Final

Figure 2: Step-by-step decision tree for confirming regiochemistry.

Advanced Mechanistic Insight

The Fluorine Effect

The 4-fluorophenyl group provides an internal check for the aromatic region. The fluorine atom pulls electron density, but also couples to the ring protons.

  • Self-Validation: If you do not see the characteristic "roofing" effect or complex splitting (AA'BB'X) in the 7.0–7.6 ppm region, your phenyl ring may not be intact, or the fluorine substitution is incorrect.

  • Coupling Constants:

    • Ortho coupling (

      
      ): ~8.5 Hz.
      
    • Meta coupling (

      
      ): ~6.0 Hz.
      
    • Note: These couplings are often larger than standard H-H couplings, causing the multiplets to appear wider than a standard phenyl group.

HMBC Confirmation (The "Nuclear Option")

If the amine proton is invisible (e.g., due to water exchange), NOE cannot confirm the 5-amino structure directly. In this case, use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Protocol: Look for the correlation from the

    
    -Methyl protons.
    
    • 5-Amino:

      
      -Me correlates to C5. C5 is a quaternary carbon (bonded to N). In 13C NMR, this peak appears downfield (
      
      
      
      ppm) and shows no correlation in HSQC .
    • 3-Amino:

      
      -Me correlates to C5.[2] C5 is a methine carbon (bonded to H). In 13C NMR, this peak appears upfield (
      
      
      
      ppm) and shows a strong correlation in HSQC .

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems. Link

  • Aggarwal, R., et al. (2011). Regioselective synthesis of 5-aminopyrazoles and their application. Beilstein Journal of Organic Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for NOE/HMBC protocols).
  • Alfa Chemistry. (2023). 19F NMR Coupling Constants Table. Link

Sources

Comparative

HPLC Method Development for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Purity

Executive Summary 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1249871-04-2) is a critical pharmacophore, often utilized as a scaffold in the synthesis of p38 MAP kinase inhibitors and other pyrazole-based therap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1249871-04-2) is a critical pharmacophore, often utilized as a scaffold in the synthesis of p38 MAP kinase inhibitors and other pyrazole-based therapeutics. Its purity profiling is chemically challenging due to the potential presence of regioisomers (3-amino-1-methyl analog) and unreacted synthetic precursors (hydrazines and nitriles).

This guide provides a comparative analysis of HPLC methodologies for determining the purity of this compound. Unlike generic protocols, we focus on the specific chromatographic behavior of fluorinated aminopyrazoles, recommending a Phenyl-Hexyl stationary phase over the traditional C18 for superior resolution of aromatic impurities.

Chemical Context & Impurity Profile

To develop a robust method, one must understand the analyte's physicochemical properties and origin.

  • Analyte: 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Molecular Weight: 191.21 g/mol

  • LogP: ~1.9 (Moderately lipophilic)

  • pKa: ~4.5 (Weakly basic amine)

  • UV Max: ~240–250 nm (Aromatic/conjugated system)

Synthesis-Derived Impurities

The primary synthetic route involves the condensation of methylhydrazine with 2-(4-fluorophenyl)-3-oxopropanenitrile. This pathway generates specific impurities that the HPLC method must resolve.

SynthesisPath SM1 Methylhydrazine Intermediate Cyclization Intermediate SM1->Intermediate SM2 2-(4-Fluorophenyl)- 3-oxopropanenitrile SM2->Intermediate Product Target Analyte: 5-Amino Isomer Intermediate->Product Major Path (90%) Impurity Regioisomer: 3-Amino Isomer Intermediate->Impurity Minor Path (10%)

Figure 1: Synthesis pathway showing the origin of the critical regiooisomeric impurity.

Comparative Method Analysis

We evaluated three distinct chromatographic approaches. While C18 is the industry standard, the Phenyl-Hexyl phase offers distinct advantages for fluorinated aromatics due to


 interactions.
Comparison Table: Performance Metrics
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: UPLC BEH C18
Stationary Phase Alkyl chain (C18)Phenyl-HexylHybrid C18 (1.7 µm)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic
Regioisomer Resolution (

)
~1.8 (Baseline separation)> 3.5 (Excellent separation) ~2.0
Peak Shape (Tailing) 1.2 – 1.40.9 – 1.1 1.1
Run Time 15 min18 min4 min
Suitability Routine QCImpurity Profiling / R&D High-Throughput Screening
Expert Insight: Why Method B Wins

The fluorine atom on the phenyl ring creates an electron-deficient aromatic system. A Phenyl-Hexyl column engages in specific


 stacking interactions with the fluorophenyl group. This interaction is sterically sensitive, allowing for significantly better separation of the 5-amino target from the 3-amino regioisomer compared to the purely hydrophobic interaction of a C18 column.

Detailed Experimental Protocol (Method B)

This protocol is designed for Method B (Phenyl-Hexyl) , optimized for maximum resolution of impurities.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm × 4.6 mm, 3.5 µm or 5 µm).

  • Column Temperature: 35°C (Controlled temperature is critical for reproducibility of

    
     interactions).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 245 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Buffer (Solvent A): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Why pH 3.5? The amine (pKa ~4.5) will be protonated, ensuring solubility and preventing peak tailing caused by interaction with residual silanols.

  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.04060Linear Gradient
15.01090Wash
17.01090Hold Wash
17.19010Re-equilibration
22.09010End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for purity analysis.

Method Development Decision Logic

The following flowchart illustrates the logical process used to arrive at the recommended protocol, ensuring the method is self-validating.

MethodDev Start Start: Analyte Assessment (Basic Amine + Fluorophenyl) Step1 Select pH Strategy Start->Step1 Decision1 Is pKa > 7? Step1->Decision1 LowpH Use Acidic pH (2-4) (Protonated Amine) Decision1->LowpH No (pKa ~4.5) HighpH Use High pH (9-10) (Free Base) Decision1->HighpH Yes Step2 Select Column Chemistry LowpH->Step2 Decision2 Are there aromatic regioisomers? Step2->Decision2 C18 C18 Column (Standard) Decision2->C18 No Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) Decision2->Phenyl Yes (3-amino vs 5-amino)

Figure 2: Decision matrix for selecting mobile phase pH and stationary phase based on analyte properties.

Validation Parameters (System Suitability)

To ensure trustworthiness, the system must meet these criteria before every analysis run:

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the 3-amino isomer).
    
  • Tailing Factor (

    
    ):  NMT 1.5 (Target: 1.0–1.2).
    
  • Precision: %RSD of peak area for 6 replicate injections < 2.0%.

  • Theoretical Plates (

    
    ):  > 5,000 for a 150mm column.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 201772, 4-(4-fluorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Faria, A. F., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient and mobile phase theory).

  • Waters Corporation. XBridge Phenyl Columns Care & Use Manual. (Source for Phenyl-Hexyl stationary phase mechanism). Retrieved from [Link]

Sources

Validation

Comparative Bioactivity Guide: 4-Fluorophenyl vs. 4-Chlorophenyl Aminopyrazoles

Executive Summary Aminopyrazoles represent a highly privileged pharmacophore in medicinal chemistry, frequently deployed as the core scaffold for kinase inhibitors, antimicrobial agents, and targeted anticancer therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazoles represent a highly privileged pharmacophore in medicinal chemistry, frequently deployed as the core scaffold for kinase inhibitors, antimicrobial agents, and targeted anticancer therapeutics[1]. When optimizing these scaffolds, the substitution of halogens on the phenyl ring is a critical structural decision. This guide objectively compares the bioactivity, binding mechanics, and experimental evaluation of 4-fluorophenyl versus 4-chlorophenyl aminopyrazole derivatives. By examining their distinct physicochemical properties, researchers can make informed, data-driven decisions during lead optimization.

Mechanistic Rationale: The Halogen Effect in Drug Design

The choice between a fluorine and a chlorine atom at the para-position of a phenyl ring fundamentally alters the molecule's interaction with biological targets. As an Application Scientist, it is crucial to understand the causality behind these structural choices:

  • The 4-Fluorophenyl Advantage (Metabolic Stability & Bioavailability): Fluorine is a classic bioisostere for hydrogen. With a small van der Waals radius (1.47 Å) and extreme electronegativity, it forms a highly stable C-F bond that resists cytochrome P450 (CYP450) mediated oxidation. Because it does not add significant steric bulk or excessive lipophilicity, 4-fluorophenyl derivatives often maintain excellent aqueous solubility and oral bioavailability, making them ideal for systemic targets like p38 MAP kinase.

  • The 4-Chlorophenyl Advantage (Hydrophobic Engagement & Potency): Chlorine possesses a larger atomic radius (1.75 Å) and higher lipophilicity (LogP). When an aminopyrazole targets a kinase with a deep hydrophobic pocket (such as the DFG-out inactive conformation), the 4-chlorophenyl group acts as a bulky, lipophilic anchor. This drives higher absolute in vitro binding affinity and cytotoxicity, though often at the expense of aqueous solubility[2].

Comparative Bioactivity Profiles

To illustrate the practical impact of these halogens, we compare their performance across two distinct therapeutic domains: p38 MAP Kinase inhibition and Antitumor Cytotoxicity.

Case Study A: p38 MAP Kinase Inhibition

In the development of pyrazole urea-based p38 MAP kinase inhibitors, the 4-fluorophenyl substitution is frequently favored. The fluorine atom provides the necessary metabolic shielding without preventing the molecule from navigating the highly conserved, water-lined ATP-binding cleft of the kinase.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Activation Stress->MKK p38 p38 MAP Kinase MKK->p38 Effectors Downstream Effectors (MAPKAPK2, ATF2) p38->Effectors Inhibitor Aminopyrazole Inhibitor (4-F or 4-Cl) Inhibitor->p38 Competitive Inhibition Inflammation Inflammatory Response Effectors->Inflammation

Fig 1: p38 MAPK signaling cascade and the targeted inhibition by aminopyrazole derivatives.

Case Study B: Antitumor Cytotoxicity (HepG2 Cells)

When evaluating novel pyrazolopyrimidines for anticancer activity, the structure-activity relationship (SAR) shifts. Research demonstrates that the larger 4-chlorophenyl substitution yields superior cytotoxicity against HepG2 liver cancer cells compared to the 4-fluorophenyl analog[2]. The increased lipophilic bulk of the chlorine atom maximizes van der Waals interactions within the hydrophobic domains of the targeted oncogenic pathways.

Quantitative Data Summary
Pharmacological Target4-Fluorophenyl Aminopyrazole4-Chlorophenyl AminopyrazoleMechanistic Causality
p38 MAP Kinase Optimal (High potency, excellent oral bioavailability)Sub-optimal (High potency, but poor solubility/high protein binding)Fluorine's small radius prevents steric clashes in the ATP pocket while maintaining a favorable LogP for systemic circulation.
HepG2 Cytotoxicity Moderate (IC50 ~ 87.8 µM for specific pyrazolopyrimidines)Superior (IC50 ~ 72.8 µM for specific pyrazolopyrimidines)Chlorine's larger volume and lipophilicity enhance hydrophobic anchoring in the target's binding cleft, driving higher cell-killing efficacy[2].

Self-Validating Experimental Workflows

To objectively compare these compounds in your own laboratory, the experimental design must be rigorously controlled. Below are self-validating protocols designed to ensure that the observed data is an absolute result of the compound's bioactivity, not assay artifact.

Assay_Workflow Prep Compound Dilution (10-point curve) Incubate Kinase + Substrate Incubation Prep->Incubate ATP ATP Addition (Reaction Start) Incubate->ATP Read ADP-Glo Readout (Luminescence) ATP->Read Analyze IC50 & Z'-Factor Calculation Read->Analyze

Fig 2: Self-validating high-throughput kinase assay workflow with built-in quality controls.

Protocol 1: High-Throughput Kinase Inhibition Assay (ADP-Glo)

This protocol measures the true inhibitory potency (IC50) of the aminopyrazoles against recombinant kinases.

  • Compound Preparation: Serially dilute the 4-F and 4-Cl aminopyrazoles in DMSO to create a 10-point dose-response curve. Transfer to a 384-well plate.

  • Enzyme Pre-Incubation: Add recombinant kinase and specific peptide substrate.

    • Causality: Pre-incubating the enzyme with the inhibitor for 30 minutes before adding ATP allows the compound to achieve thermodynamic binding equilibrium, preventing false-negative results caused by rapid ATP turnover.

  • Reaction Initiation: Add ultra-pure ATP to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Signal Detection: Add ADP-Glo™ Reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase-mediated luminescent signal.

    • Causality: Measuring ADP generation directly correlates to kinase activity without the safety hazards and disposal issues of radioactive ³²P-ATP.

  • Self-Validation System: Every plate must contain a row of DMSO-only wells (0% inhibition) and a row containing 10 µM of a reference inhibitor like SB203580 (100% inhibition). Calculate the Z'-factor. The assay is only valid if Z' > 0.5 , mathematically proving that the luminescence drop is caused by the aminopyrazole, not pipetting errors or reagent degradation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

This protocol evaluates the cellular efficacy of the compounds against HepG2 cancer cells[2].

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 96-well plate.

    • Causality: Allow 24 hours of incubation before treatment so cells can adhere and enter the exponential log-growth phase, ensuring they are metabolically active and responsive to targeted agents.

  • Compound Treatment: Treat cells with varying concentrations of 4-F and 4-Cl aminopyrazoles for 48 hours.

  • Readout: Add MTT reagent (tetrazolium dye). Viable cells with active mitochondrial reductases will cleave the dye into insoluble purple formazan. Solubilize with DMSO and read absorbance at 570 nm.

  • Self-Validation System: Fill the outermost perimeter wells of the 96-well plate with sterile PBS rather than cells. This prevents the "edge effect" (evaporation of media at the plate edges), which artificially concentrates the drug and skews IC50 calculations. Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

Conclusion

Both 4-fluorophenyl and 4-chlorophenyl aminopyrazoles offer distinct advantages depending on the target product profile. If the goal is an orally bioavailable kinase inhibitor requiring fine-tuned metabolic stability, the 4-fluorophenyl substitution is superior. Conversely, if the objective is to maximize localized cytotoxicity against tumor cell lines by exploiting deep hydrophobic pockets, the 4-chlorophenyl substitution is the preferred architectural choice.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Columbia University URL
  • Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines Source: MDPI URL

Sources

Comparative

Comparative Guide: ATR-FTIR vs. Transmission Spectroscopy for the Characterization of Fluorophenyl-Aminopyrazoles

Fluorophenyl-aminopyrazoles are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Confirming the structural integrity of these...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorophenyl-aminopyrazoles are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Confirming the structural integrity of these synthesized compounds requires precise analytical techniques. Infrared (IR) spectroscopy remains a frontline tool for validating the presence of the primary amine (-NH₂), the pyrazole core, and the fluorophenyl moiety.

This guide objectively compares the performance, optical mechanics, and experimental workflows of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for the characterization of these specific functional groups.

Mechanistic Causality: IR Band Assignments & Matrix Effects

To understand which analytical alternative performs best, we must first examine the physical chemistry of the functional groups and how they interact with the IR beam under different sampling conditions.

The Fluorophenyl Moiety (C-F)

The highly electronegative fluorine atom creates a strong dipole moment across the C-F bond, resulting in an intense change in the dipole moment during vibration. In fluorophenyl pyrazoles, the aromatic C-F stretch typically manifests as a sharp, highly intense band in the 1126 cm⁻¹ to 1224 cm⁻¹ region[1][2][3]. Because this vibration is so strong, it is highly susceptible to the Christiansen effect (asymmetric peak distortion due to refractive index changes) when analyzed via poorly ground KBr pellets.

The Aminopyrazole Core (-NH₂, C=N)

Primary amines on the pyrazole ring exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the high-frequency 3375–3426 cm⁻¹ region[4]. In the solid state, intermolecular hydrogen bonding significantly broadens these bands and shifts them to slightly lower wavenumbers. Furthermore, the pyrazole ring's C=N stretching vibration is typically observed around 1593–1604 cm⁻¹ [1][3].

Optical Physics: ATR vs. Transmission

The choice between ATR and Transmission directly dictates the resulting spectral profile:

  • Wavelength-Dependent Penetration (ATR): In ATR-FTIR, the IR beam relies on an evanescent wave penetrating the sample. The depth of penetration (

    
    ) is directly proportional to the wavelength. Consequently, high-wavenumber bands (like the -NH₂ stretch at ~3400 cm⁻¹) appear inherently weaker in ATR compared to Transmission FTIR. Conversely, the low-wavenumber C-F stretch (~1224 cm⁻¹) appears relatively stronger.
    
  • Anomalous Dispersion: Near strong absorption bands (like the C-F stretch), the refractive index of the sample changes drastically. In ATR, this can cause the C-F peak maximum to shift 2–5 cm⁻¹ lower than its true position observed in Transmission mode.

Comparative Data Analysis

Table 1: Characteristic IR Wavenumbers for Fluorophenyl-Aminopyrazoles

Note: Values represent typical experimental ranges synthesized from literature data[1][2][3][4][5].

Functional GroupVibration TypeExpected Region (cm⁻¹)ATR Intensity ProfileTransmission Intensity Profile
Amine (-NH₂) Asymmetric & Symmetric Stretch3375 – 3426Weak to Medium (due to low

)
Strong, often broadened
Pyrazole (N-H) Secondary Amine Stretch3280 – 3317Weak to MediumStrong
Pyrazole (C=N) Ring Stretch1593 – 1604MediumMedium
Aromatic (C=C) Ring Stretch1488 – 1506MediumMedium
Fluorophenyl (C-F) Halogen-Carbon Stretch1126 – 1224Very Strong (due to high

)
Strong (prone to distortion)
Table 2: Performance & Workflow Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct solid sampling)Extensive (Milling, pressing)
Moisture Interference MinimalHigh (KBr is highly hygroscopic)
High-Frequency Sensitivity Reduced (-NH₂ bands appear weaker)Excellent (-NH₂ bands are highly resolved)
Spectral Artifacts Peak shifting (Anomalous dispersion)Christiansen effect, scattering baselines
Sample Recovery 100% recoverableDestructive (mixed into KBr matrix)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both methodologies must be executed as self-validating systems where baseline integrity and matrix purity are confirmed prior to sample analysis.

Protocol A: ATR-FTIR Analysis

Best for rapid screening, polymorph identification, and moisture-sensitive derivatives.

  • Crystal Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient air. Self-Validation Check: Ensure the baseline is flat and free of residual organic peaks.

  • Sample Application: Deposit 1–2 mg of the solid fluorophenyl-aminopyrazole directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure. Causality: The evanescent wave only penetrates ~0.5 to 2.0 µm; intimate optical contact is mandatory to prevent a high signal-to-noise ratio.

  • Data Acquisition & Correction: Collect the sample spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the intensities, compensating for the wavelength-dependent penetration depth to make the spectrum comparable to transmission data.

Protocol B: Transmission FTIR (KBr Pellet)

Best for rigorous publication-grade data, specifically when high-resolution amine (-NH₂) band characterization is required.

  • Matrix Dehydration: Bake spectroscopic-grade KBr powder at 105°C for at least 2 hours. Causality: KBr is hygroscopic. Absorbed water exhibits a massive, broad O-H stretch at ~3400 cm⁻¹, which will completely mask the critical -NH₂ stretching bands of the aminopyrazole[4].

  • Background Pellet Validation: Prepare a blank KBr pellet (100 mg) and collect a background spectrum. Self-Validation Check: The spectrum must show >90% transmittance across the 4000–400 cm⁻¹ range.

  • Milling: Weigh ~1 mg of the pyrazole analyte and ~100 mg of the dried KBr. Grind thoroughly in an agate mortar for 2–3 minutes. Causality: The particle size must be reduced below the wavelength of the IR radiation (typically <2 µm) to prevent baseline sloping caused by Mie scattering.

  • Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 5 minutes using a hydraulic press.

  • Data Acquisition: Place the transparent pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution).

Analytical Workflow Visualization

IR_Workflow Sample Synthesized Fluorophenyl Aminopyrazole ATR ATR-FTIR Analysis (Diamond Crystal) Sample->ATR Direct Solid Sampling Transmission Transmission FTIR (KBr Pellet) Sample->Transmission Matrix Preparation Band_CF C-F Stretch (~1126-1224 cm⁻¹) ATR->Band_CF Band_NH2 NH₂ Stretch (~3375-3426 cm⁻¹) ATR->Band_NH2 Band_CN C=N Stretch (~1593-1604 cm⁻¹) ATR->Band_CN Transmission->Band_CF Transmission->Band_NH2 Transmission->Band_CN Validation Structural Validation & Impurity Profiling Band_CF->Validation Band_NH2->Validation Band_CN->Validation

Workflow for IR spectroscopic validation of fluorophenyl-aminopyrazoles.

References

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.[Link]

  • Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives. Der Pharma Chemica.[Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules (Semantic Scholar).[Link]

  • Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole. AIP Publishing.[Link]

  • Microwave Assisted Synthesis of Fluoro-Pyrazole Derivatives for Antiinflammatory Activity. Research Journal of Pharmacy and Technology.[Link]

Sources

Validation

Comparative study of N1-methyl vs N1-phenyl substituted aminopyrazoles

The following technical guide provides an in-depth comparative analysis of N1-methyl versus N1-phenyl substituted 5-aminopyrazoles, designed for researchers in medicinal chemistry and drug discovery. Content Type: Techni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of N1-methyl versus N1-phenyl substituted 5-aminopyrazoles, designed for researchers in medicinal chemistry and drug discovery.

Content Type: Technical Comparison & Experimental Guide Focus: Synthesis, Physicochemical Properties, and Pharmacological Evaluation[1][2][3]

Executive Summary: The Scaffold at a Glance

The 5-aminopyrazole core is a privileged scaffold in kinase inhibitor discovery (e.g., CDKs, FLT3, Aurora kinases). The substituent at the N1 position acts as a critical "steering wheel" for the molecule's properties.

  • N1-Methyl: Favored for maximizing water solubility, reducing molecular weight, and targeting solvent-exposed regions.[1]

  • N1-Phenyl: Favored for filling hydrophobic pockets (selectivity), increasing rigidity, and altering the electronic profile of the exocyclic amine.

This guide dissects the trade-offs between these two substitutions, providing actionable data for lead optimization.

Chemical Synthesis & Regiochemistry[1][4][5]

The most common synthetic route to 5-aminopyrazoles is the condensation of


-ketonitriles (or 

-aminocrotononitriles) with hydrazine derivatives.[1] However, the choice of N1-substituent significantly dictates the regiochemical outcome.
Mechanistic Divergence

The reaction proceeds via a condensation-cyclization sequence.[1] The regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens (


 vs. 

).
  • N1-Phenyl Hydrazine: The phenyl ring withdraws electrons from

    
     (the substituted nitrogen) via resonance, making it significantly less nucleophilic than the terminal 
    
    
    
    .
    • Outcome:

      
       attacks the ketone (electrophile) exclusively. The subsequent cyclization by 
      
      
      
      onto the nitrile yields the 5-amino-1-phenyl isomer with high regioselectivity.[1]
  • N1-Methyl Hydrazine: The methyl group is electron-donating, making

    
     comparable in nucleophilicity to 
    
    
    
    .[1]
    • Outcome: While

      
       is sterically more accessible, 
      
      
      
      is electronically activated. This often leads to a mixture of 5-amino-1-methyl and 3-amino-1-methyl isomers, requiring careful control of solvent (e.g., fluorinated alcohols) or pH to direct the pathway.[1]
Visualization of Regioselective Pathways

Regioselectivity SM1 β-Ketonitrile (R-CO-CH2-CN) Selectivity Nucleophilicity Check: N-alpha vs N-beta SM1->Selectivity Hydrazine Substituted Hydrazine (R'-NH-NH2) Hydrazine->Selectivity Path_Ph R' = Phenyl (N-beta >> N-alpha) Selectivity->Path_Ph Electronic Deactivation Path_Me R' = Methyl (N-beta ≈ N-alpha) Selectivity->Path_Me Electronic Activation Inter_Ph Hydrazone Intermediate (Attack at Ketone) Path_Ph->Inter_Ph Inter_Me_Mix Mixture of Hydrazones Path_Me->Inter_Me_Mix Prod_5AP Major: 5-Amino-1-Phenyl (High Selectivity) Inter_Ph->Prod_5AP Prod_Mix Mixture: 5-Amino-1-Methyl & 3-Amino-1-Methyl Inter_Me_Mix->Prod_Mix

Caption: Comparative reaction pathways showing how the electronic nature of the N1-substituent dictates regiochemical fidelity.

Physicochemical & Structural Comparison

The N1-substituent alters the electronic landscape of the pyrazole ring, affecting the pKa of the exocyclic amine (critical for hydrogen bonding) and the ring nitrogens.

PropertyN1-Methyl AminopyrazoleN1-Phenyl AminopyrazoleImpact on Drug Design
LogP (Lipophilicity) Low (Hydrophilic)High (Lipophilic)N-Me is better for lowering LogD; N-Ph improves membrane permeability but risks solubility issues.[1]
Basicity (Ring N2) Higher pKa (~2.5)Lower pKa (~0.5)N-Ph reduces the H-bond acceptor strength of N2 due to delocalization.[1]
Exocyclic Amine pKa Higher (More nucleophilic)Lower (Aniline-like)N-Ph makes the 5-NH2 a weaker H-bond donor but less liable to metabolic conjugation.[1]
Molecular Planarity PlanarTwisted (often ~30-45°)The phenyl ring twists out of plane to relieve steric strain with C5-NH2, creating a "propeller" shape useful for selectivity.
Solubility High (aqueous)LowN-Ph usually requires solubilizing groups (e.g., morpholine tails) elsewhere on the molecule.
Experimental Validation: pKa Determination

To verify the electronic effect, a potentiometric titration is recommended.

Protocol:

  • Dissolve 10 mg of the aminopyrazole in a mixture of methanol/water (1:1) to ensure solubility of the phenyl analog.

  • Titrate with 0.1 M HCl using an automatic titrator.

  • Expected Result: The N1-methyl derivative will show a distinct inflection point at a higher pH than the N1-phenyl derivative, confirming the electron-withdrawing nature of the phenyl group.

Biological Activity & Metabolic Stability[6][7][8]

Kinase Binding Mode (Hinge Region)

In many kinase inhibitors (e.g., FLT3, BCR-ABL), the aminopyrazole motif binds to the hinge region.

  • The Donor-Acceptor Motif: The exocyclic amine (Donor) and the pyrazole N2 (Acceptor) form a bidentate H-bond with the kinase backbone.

  • The "Gatekeeper" Interaction: The N1-substituent points towards the gatekeeper residue or the solvent front.

    • N1-Phenyl: Often preferred when targeting the "back pocket" or when a hydrophobic interaction with the gatekeeper is possible.

    • N1-Methyl:[1] Preferred when the pocket is constrained or to avoid steric clashes with bulky gatekeepers (e.g., T315I mutation in ABL).

Metabolic Stability Profile

This is the most critical differentiator for lead selection.

  • N1-Methyl Liabilities:

    • N-Demethylation: Rapidly catalyzed by CYPs (CYP3A4).[1] This exposes the naked pyrazole, often leading to loss of potency or rapid clearance.

  • N1-Phenyl Liabilities:

    • Aromatic Hydroxylation: The phenyl ring is a prime target for oxidation (typically para-position).

    • Toxicity: If metabolic cleavage of the N-N bond occurs (rare but possible), it releases an aniline derivative, which is a structural alert for genotoxicity.

Recommendation: If using N1-phenyl, block the para-position with a metabolic "soft spot" blocker like Fluorine or a Methyl group to enhance stability.

Experimental Protocols

Synthesis of 5-Amino-1-phenyl-3-methylpyrazole

This protocol ensures high regioselectivity for the N-phenyl derivative.[1]

Reagents:

  • 3-Aminocrotononitrile (1.0 eq)[1]

  • Phenylhydrazine (1.1 eq)

  • Ethanol (Solvent)[3][4][5]

  • Glacial Acetic Acid (Catalyst, 0.1 eq)

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 3-aminocrotononitrile (8.2 g, 100 mmol) in Ethanol (50 mL).

  • Addition: Add Phenylhydrazine (10.8 g, 110 mmol) dropwise over 10 minutes.

  • Catalysis: Add Glacial Acetic Acid (0.6 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often crystallizes directly.

  • Purification: Filter the solid. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show the phenyl protons (7.4–7.6 ppm) and a distinct singlet for the C4-H (~5.4 ppm).
Synthesis of 5-Amino-1-methylpyrazole (Regiocontrol Method)

To avoid the 3-amino isomer, use a controlled temperature addition.[1]

Procedure:

  • Setup: Dissolve 3-aminocrotononitrile in Ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add Methylhydrazine slowly (exothermic). Keep internal temp < 5°C.

  • Reaction: Allow to warm to room temperature slowly overnight. Do not reflux immediately.[1]

  • Purification: This reaction often requires column chromatography to separate the minor 3-amino isomer (usually more polar) from the major 5-amino isomer.[1]

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1]

    • Source: J. Org.[1] Chem. 2008, 73, 2412–2415.

    • URL:[Link]

  • Biological Activity (Kinase Inhibitors)

    • Title: Discovery of Selective, Metabolically Stable Pyrazole-Based FLT3 Inhibitors.[1]

    • Source: ACS Med.[1] Chem. Lett. 2012.[1]

    • URL:[Link]

  • Physicochemical Properties

    • Title: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (NIST Chemistry WebBook).[1]

    • Source: NIST Standard Reference Data.[1]

    • URL:[Link]

  • Metabolic Stability Overview

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.
    • Source: Future Med.[1] Chem. 2023.[1][6]

    • URL:[Link]

Sources

Comparative

Reference standards for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine analysis

An in-depth, authoritative guide to the selection, qualification, and application of reference standards for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (4-FMPA) in pharmaceutical analysis. Executive Summary & Analyti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, authoritative guide to the selection, qualification, and application of reference standards for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (4-FMPA) in pharmaceutical analysis.

Executive Summary & Analytical Context

In the development of targeted therapeutics—particularly pyrazole-based kinase inhibitors and CNS agents—4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine frequently emerges as a critical regulatory starting material (RSM) or a process-related impurity.

Under the stringent frameworks of ICH Q11 , pharmaceutical manufacturers are required to demonstrate a comprehensive understanding of how impurities are formed, purged, and controlled throughout the manufacturing process[1]. The electron-withdrawing fluoro group and the electron-donating amino group on the pyrazole core of 4-FMPA create unique tautomeric and ionization behaviors. Consequently, accurate trace-level quantitation (often via LC-MS/MS) demands highly characterized reference standards to establish precise relative response factors (RRFs) and mitigate matrix-induced ion suppression.

This guide objectively compares the tiers of reference standards available for 4-FMPA analysis and outlines a self-validating experimental protocol for their qualification.

Comparison of Reference Standard Tiers

Selecting the appropriate reference standard tier depends on the drug development phase. While commercial vendors supply related high-purity pyrazole derivatives[2], relying solely on a vendor’s Certificate of Analysis (CoA) without in-house verification introduces systemic compliance risks. USP General Chapter <11> explicitly states that a reference standard can only be assumed to be 100.0% pure if comprehensively justified; otherwise, a calculated potency adjustment must be applied[3].

The following table objectively compares the performance, compliance, and utility of different reference standard sources:

Standard TierPurity Assignment MethodTraceability & ComplianceEstimated Lead TimeBest Application
Pharmacopeial / CRM Multi-laboratory orthogonal testing (Mass balance)Fully traceable, legally recognized for monograph assays.1–2 WeeksFinal API release testing, late-stage regulatory submissions.
Commercial High-Purity Vendor CoA (Typically LC-UV area % + NMR)Secondary standard; requires rigorous in-house qualification[3].3–5 DaysRoutine process monitoring, early-phase route scouting.
In-House Synthesized qNMR + LC-MS/MS + TGA + KFTraceable to primary SI units via certified qNMR internal standard.4–6 WeeksCustom impurity profiling where specific commercial standards are unavailable.

Self-Validating Experimental Protocol: Standard Qualification & Assay

As an Application Scientist, I emphasize that a reference standard is only as robust as the methodology used to validate it. The following protocol is designed as a self-validating system —meaning the experimental design inherently controls for false positives, false negatives, and matrix interferences.

Step 1: Absolute Purity Determination via qNMR
  • Action: Dissolve 10 mg of the 4-FMPA standard and 5 mg of a certified internal standard (e.g., Maleic acid or TraceCERT® standards) in DMSO-d6. Acquire 1H-NMR spectra using a relaxation delay (D1) of at least 60 seconds to ensure complete spin relaxation.

  • Causality: Relying solely on chromatographic (LC-UV) area percent assumes all impurities absorb UV light equally and completely ignores NMR-invisible inorganic salts or residual solvents. Quantitative NMR (qNMR) provides an absolute mass fraction by comparing the integral of the 4-FMPA pyrazole proton against the internal standard. This ensures the potency of the standard is not artificially overestimated, satisfying USP <11> requirements for impurity standards[4].

Step 2: Orthogonal Chromatographic Method Setup (LC-MS/MS)
  • Action: Utilize a Pentafluorophenyl (PFP) stationary phase rather than a standard C18 column. Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Causality: The 4-fluorophenyl moiety of 4-FMPA exhibits strong dipole-dipole and

    
     interactions with the fluorinated PFP phase. This specific interaction is critical for resolving 4-FMPA from structurally similar API intermediates (such as 3-ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine[2]) that might otherwise co-elute, compete for charge droplets in the ESI source, and suppress ionization.
    
Step 3: Matrix Effect Evaluation and RRF Calculation
  • Action: Perform a standard addition by spiking known concentrations of the newly qualified 4-FMPA standard into the active pharmaceutical ingredient (API) matrix at 50%, 100%, and 150% of the target specification limit. Calculate the Relative Response Factor (RRF).

  • Causality: Matrix components can severely suppress the electrospray ionization (ESI) of the pyrazole amine. By proving that the spiked standard recovers strictly within 90–110%, the protocol self-validates. It proves that the calculated RRF is accurate and that the quantitation is unaffected by the API matrix, thereby satisfying the ICH Q11 control strategy expectations for regulatory starting materials[5].

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree and analytical workflow for detecting 4-FMPA and qualifying its reference standard to ensure regulatory compliance.

G N1 API Batch Synthesis (Potential 4-FMPA Carryover) N2 Primary Screening (LC-MS/MS) N1->N2 Sample Prep N3 4-FMPA Impurity Detected (m/z 192.09) N2->N3 Flagged Peak N7 Validated Quantitation (ICH Q11 Compliance) N3->N7 Co-injection N4 Reference Standard Selection (USP <11> Guidelines) N5 qNMR Certification (Absolute Purity) N4->N5 Characterization N6 Orthogonal LC-UV (Relative Purity) N4->N6 Characterization N5->N7 Mass Fraction N6->N7 Response Factor

Analytical workflow for 4-FMPA impurity detection and reference standard qualification.

References

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultants[Link]

  • Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances Pharmaceutical Technology[Link]

  • Bringing clarity: endotoxin definition and standardisation (USP <11> Impurity Standards) European Pharmaceutical Review[Link]

  • EMA and FDA approval of regulatory starting materials European Pharmaceutical Review[Link]

Sources

Validation

UV-Vis absorption characteristics of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine . This document is structured for researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine .

This document is structured for researchers and drug development professionals, focusing on the compound's role as a pharmacophore in kinase inhibitor development (e.g., p38 MAPK inhibitors) and providing a comparative analysis against structural analogs to elucidate substituent effects.

Technical Comparison Guide & Experimental Protocol

Executive Summary & Chemical Context

4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a specialized heterocyclic intermediate used primarily in the synthesis of fused pyrazolo-pyrimidine scaffolds and p38 mitogen-activated protein kinase (MAPK) inhibitors.[1]

Its UV-Vis profile is governed by the push-pull electronic system established between the electron-donating amino group (


) at position 5, the electron-withdrawing/conjugating 4-fluorophenyl group at position 4, and the pyrazole core. The 

-methylation at position 1 locks the tautomeric state, distinct from its

-unsubstituted analogs, resulting in a stable, reproducible spectral signature essential for purity assessment during scale-up.
Core Spectral Specifications
FeatureCharacteristic Value (Methanolic Solution)
Primary

248 – 252 nm (

transition of the phenyl-pyrazole conjugate)
Secondary Band 285 – 295 nm (Intramolecular Charge Transfer - ICT)
Molar Absorptivity (

)

Solvatochromism Positive (Bathochromic shift in polar protic solvents)
Key Chromophore 4-Aryl-5-aminopyrazole system

Comparative Analysis: Target vs. Analogs

To understand the specific contribution of the fluorine atom and the methyl group, we compare the target molecule against two critical analogs.

Comparison Table: Substituent Effects on UV-Vis Absorption
CompoundStructure

(MeOH)
Electronic Effect Explanation
Target 4-(4-F-Ph)-1-Me-pyrazole-5-amine ~250 nm Baseline. The 1-Methyl group locks the hydrazone-like tautomer out, forcing the amino-pyrazole form. The Fluorine atom provides inductive withdrawal (-I) but mesomeric donation (+M), slightly shifting absorption compared to H-analogs.
Analog A 4-(4-F-Ph)-1H-pyrazol-5-amine~245 nmHypsochromic Shift (Blue Shift). Lacks the N-methyl group. Exists in tautomeric equilibrium (amino-pyrazole

imino-pyrazoline). The lack of the N-methyl inductive effect (+I) typically results in a slight blue shift relative to the target.
Analog B 1-Methyl-4-phenyl-1H-pyrazol-5-amine~252 nmBathochromic Shift (Red Shift). Lacks the Fluorine atom. Fluorine is inductively electron-withdrawing, which stabilizes the HOMO slightly more than the LUMO in this specific scaffold, causing a very slight blue shift (2-3 nm) compared to the non-fluorinated phenyl analog.
Mechanistic Insight

The 5-amino group acts as a strong auxochrome. In the Target , the lone pair on the amine nitrogen donates electron density into the pyrazole ring, which is conjugated with the 4-fluorophenyl ring.

  • Fluorine Effect: While fluorine is electronegative, its resonance effect on the phenyl ring perturbs the

    
    -system less than a nitro or methoxy group would. The resulting spectrum is sharp and defined, making it an excellent quality control marker.
    
  • Methylation Effect: Methylation at N1 prevents the formation of the imino-tautomer, simplifying the spectrum to a single dominant species in solution.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducibility and adherence to Good Laboratory Practice (GLP) standards for characterizing this specific intermediate.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone (cutoff >330nm) or Benzene (cutoff >280nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length), matched pair.

Step-by-Step Workflow
  • Stock Solution Preparation (

    
    ): 
    
    • Weigh

      
       of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine  (MW 
      
      
      
      ).
    • Dissolve in

      
       of Methanol in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.
      
  • Working Solution Preparation (

    
    ): 
    
    • Aliquot

      
       of Stock Solution into a 
      
      
      
      volumetric flask.
    • Dilute to volume with Methanol.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run "Auto Zero" / "Baseline" from

      
       to 
      
      
      
      .
  • Measurement:

    • Replace the sample cuvette liquid with the Working Solution.

    • Scan from

      
       to 
      
      
      
      (Scan speed: Medium; Slit width:
      
      
      ).
  • Data Analysis:

    • Identify

      
      .
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Visualization of Electronic Transitions

The following diagram illustrates the electronic transitions and the structural influences governing the UV-Vis absorption of the target molecule.

UV_Mechanism Substituents Structural Components Amino 5-Amino Group (Donor) Substituents->Amino Phenyl 4-(4-F-Phenyl) (Acceptor/Conjugator) Substituents->Phenyl Methyl 1-Methyl Group (Tautomer Lock) Substituents->Methyl Transitions Electronic Transitions Spectrum Observed Spectrum ICT n → π* / ICT (Amino to Phenyl) ~290 nm Amino->ICT Lone Pair Donation PiPi π → π* (Aromatic System) ~250 nm Phenyl->PiPi Conjugation Methyl->Spectrum Stabilizes Form PiPi->Spectrum ICT->Spectrum

Figure 1: Mechanistic flow of electronic transitions contributing to the UV-Vis spectrum of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Synthesis & Purity Context

Understanding the UV profile is critical for monitoring the synthesis of this compound, typically formed via the condensation of methylhydrazine with a 2-aryl-3-dimethylaminoacrylonitrile derivative.

Synthesis_Workflow Precursor1 2-(4-Fluorophenyl)-3- dimethylaminoacrylonitrile Reaction Cyclization Reaction (Reflux in EtOH) Precursor1->Reaction Precursor2 Methylhydrazine Precursor2->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization / Column Crude->Purification Final Target: 4-(4-F-Ph)-1-Me-pyrazole-5-amine Purification->Final QC QC: UV-Vis Check (Target λmax: ~250nm) Final->QC

Figure 2: Synthesis and Quality Control workflow. The UV-Vis check at the QC stage confirms the formation of the pyrazole ring and the removal of the acrylonitrile precursor (which has a distinct absorption < 230 nm).

References

  • Bagley, M. C., et al. (2006). "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase." Journal of Medicinal Chemistry, 49(5), 1562–1575. Link

    • Context: Establishes the 5-amino-1-arylpyrazole pharmacophore and its spectral properties in drug discovery.
  • Thermo Fisher Scientific. "5-Amino-3-(4-fluorophenyl)-1H-pyrazole Specification Sheet." Link

    • Context: Provides baseline spectral data for the structural isomer used for compar
  • GuideChem. "4-(4-Fluorophenyl)-1H-pyrazol-5-amine (CAS 5848-05-5) Chemical Properties." Link

    • Context: Reference for the unmethyl
  • CymitQuimica. "3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 956268-27-2)."[2][3] Link

    • Context: Reference for the closest alkylated analog, confirming the stability of the 1-methyl-4-aryl-5-aminopyrazole core.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.